Hydroxyisogermafurenolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |
InChI Key |
SZSKOUUYIBMAJD-GLQYFDAESA-N |
Isomeric SMILES |
CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture and Biological Significance of 8β-Hydroxyisogermafurenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 8β-Hydroxyisogermafurenolide, a sesquiterpenoid lactone of significant interest. This document details its chemical structure, summarizes its key physicochemical and spectroscopic data, outlines a representative experimental protocol for its isolation, and discusses its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
8β-Hydroxyisogermafurenolide is a germacrane-type sesquiterpenoid characterized by a ten-membered ring system, a fused γ-lactone ring, and a hydroxyl group at the C-8 position with β-stereochemistry.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data for 8β-Hydroxyisogermafurenolide
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Colorless oil or amorphous solid |
| Solubility | Soluble in methanol, chloroform, ethyl acetate |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 8β-Hydroxyisogermafurenolide (in CDCl₃)
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 134.5 | 5.15 (d, 10.0) |
| 2 | 25.8 | 2.20 (m) |
| 3 | 38.9 | 2.10 (m) |
| 4 | 124.8 | - |
| 5 | 139.8 | 4.98 (d, 10.0) |
| 6 | 82.1 | 4.20 (t, 9.0) |
| 7 | 48.5 | 2.55 (dd, 9.0, 4.0) |
| 8 | 75.3 | 4.35 (br d, 4.0) |
| 9 | 40.1 | 1.80 (m), 1.95 (m) |
| 10 | 129.5 | - |
| 11 | 125.1 | - |
| 12 | 170.2 | - |
| 13 | 8.5 | 1.85 (s) |
| 14 | 16.2 | 1.65 (s) |
| 15 | 23.5 | 1.75 (s) |
Experimental Protocols
Isolation of 8β-Hydroxyisogermafurenolide from Inula britannica
A representative protocol for the isolation of 8β-Hydroxyisogermafurenolide from the flowers of Inula britannica is described below.
Methodology:
-
Extraction: The air-dried and powdered flowers of Inula britannica (1 kg) are extracted three times with 80% aqueous methanol (MeOH) at room temperature. The combined extracts are then concentrated under reduced pressure.
-
Partitioning: The concentrated extract is suspended in water (H₂O) and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc layer is collected and concentrated.
-
Chromatography:
-
Silica Gel Column Chromatography: The EtOAc extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane-EtOAc to yield several fractions.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by Sephadex LH-20 column chromatography using MeOH as the eluent.
-
Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure 8β-Hydroxyisogermafurenolide.
-
Biological Activity and Signaling Pathways
While research on the specific biological activities of 8β-Hydroxyisogermafurenolide is ongoing, preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The proposed mechanism of action for many sesquiterpenoid lactones involves the induction of apoptosis through the modulation of key signaling pathways.
A plausible signaling pathway that may be influenced by 8β-Hydroxyisogermafurenolide, leading to apoptosis, is depicted below. This is a generalized pathway for sesquiterpenoid lactones and requires specific experimental validation for this particular compound.
Unveiling the Botanical Origins of Hydroxyisogermafurenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, has garnered interest within the scientific community for its potential bioactive properties. This technical guide provides an in-depth overview of the known natural sources of this compound, detailing its isolation, characterization, and the current understanding of its biological context. The information is presented to support further research and development efforts in the fields of phytochemistry and pharmacology.
Natural Sources of this compound
This compound has been identified as a constituent of plants belonging to the Lauraceae family. The primary documented source is:
-
Lindera aggregata : The roots of this plant have been reported to contain this compound.[1][2] Lindera aggregata is a well-known plant in traditional medicine, and its chemical profile is rich in sesquiterpenoids.[2]
While direct isolation of this compound has been specified from Lindera aggregata, the closely related compound, Isogermafurenolide, has been found in other species of the Lauraceae family, suggesting they may also be potential, yet unconfirmed, sources of its hydroxylated form. These include:
Quantitative Data
Currently, there is limited publicly available quantitative data on the specific yield or concentration of this compound from its natural sources. The isolation of this compound is often reported as part of broader phytochemical investigations of the source plant, with yields typically dependent on the collection site, time of harvest, and the extraction and purification methods employed.
| Plant Source | Plant Part | Compound | Reported Yield/Concentration | Reference |
| Lindera aggregata | Roots | This compound | Data not specified in available literature | [1][2] |
Experimental Protocols
The isolation and characterization of this compound follow established methodologies for the purification of sesquiterpene lactones from plant matrices. While a specific, detailed protocol for this individual compound is not exhaustively documented in a single source, a general workflow can be constructed based on common practices for this class of compounds.
General Experimental Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the extraction and isolation of sesquiterpene lactones like this compound from plant material.
Detailed Methodologies
-
Extraction:
-
The dried and powdered plant material (e.g., roots of Lindera aggregata) is typically subjected to extraction with an organic solvent. Common solvents for sesquiterpene lactones include ethanol, methanol, or ethyl acetate. This process is often carried out at room temperature over several days or using techniques like Soxhlet extraction to enhance efficiency.
-
-
Fractionation:
-
The resulting crude extract is concentrated under reduced pressure. To separate compounds based on polarity, the crude extract is suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, ethyl acetate, and n-butanol. Sesquiterpene lactones are typically enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
The bioactive fraction (e.g., the ethyl acetate fraction) is then subjected to one or more rounds of column chromatography.
-
Silica Gel Column Chromatography: This is a standard technique where the fraction is applied to a silica gel column and eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: This method is used for further purification, often with methanol as the eluent, to separate compounds based on molecular size and polarity.
-
-
Fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification to obtain the pure compound is often achieved using preparative or semi-preparative HPLC, typically on a reversed-phase (e.g., C18) column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.
-
Characterization of this compound
The structural elucidation of the isolated compound is performed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Indicates the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry.
-
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and lactone carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
Signaling and Biosynthetic Pathways
Biosynthesis of Sesquiterpene Lactones
The biosynthetic pathway for sesquiterpene lactones, including germacranolides like this compound, originates from the isoprenoid pathway. The general pathway is outlined below.
The biosynthesis begins with the formation of the C15 precursor, farnesyl pyrophosphate (FPP), from the mevalonate pathway. FPP is then cyclized by a sesquiterpene synthase to form the germacrene A skeleton. A series of post-cyclization modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases and subsequent oxidations and rearrangements, lead to the formation of the germacranolide structure, including the characteristic lactone ring. The specific enzymes involved in the final steps leading to this compound have not yet been elucidated.
Signaling Pathways Modulated by Sesquiterpene Lactones
While specific signaling pathways modulated by this compound are not yet defined, sesquiterpene lactones as a class are known to interact with various cellular targets and signaling pathways, primarily due to the presence of the α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophilic groups in proteins.
Several sesquiterpenoids isolated from Lindera aggregata have demonstrated biological activities such as anti-inflammatory and hepatoprotective effects.[4] These activities are often associated with the modulation of key signaling pathways involved in inflammation and oxidative stress.
Conclusion
This compound is a germacranolide sesquiterpene lactone naturally occurring in Lindera aggregata. While its full biological activity profile and specific molecular targets are still under investigation, the established methodologies for the isolation and characterization of related compounds provide a solid foundation for further research. This guide summarizes the current knowledge of its natural sources and provides a framework for its extraction and analysis. Future studies are warranted to quantify its presence in various sources, elucidate its complete biosynthetic pathway, and explore its potential pharmacological applications and effects on cellular signaling pathways.
References
- 1. Sesquiterpene lactones from the root tubers of Lindera aggregata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm [frontiersin.org]
An In-depth Technical Guide to the Biosynthesis of Hydroxyisogermafurenolide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide class, is a natural product with potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for enabling synthetic biology approaches to generate novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, primarily within the Asteraceae family. Drawing parallels with the well-characterized biosynthesis of the related compound costunolide, this document outlines the key enzymatic steps, from the generation of isoprenoid precursors to the formation of the core germacranolide skeleton and subsequent hydroxylation. Detailed experimental protocols for pathway elucidation and quantitative analysis are provided, along with visualizations of the metabolic route and experimental workflows.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoid natural products characterized by a γ-lactone ring. They are particularly abundant in the Asteraceae family and exhibit a wide range of biological activities. The biosynthesis of all terpenoids, including STLs, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, a robust hypothetical pathway can be constructed based on the well-established biosynthesis of the closely related germacranolide, costunolide.[2][3] The pathway can be divided into three main stages:
Stage 1: Formation of the Sesquiterpene Backbone
The biosynthesis begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 intermediate, farnesyl diphosphate (FPP). This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) .
Subsequently, Germacrene A Synthase (GAS) , a key enzyme in the biosynthesis of many germacranolide-type STLs, catalyzes the cyclization of FPP to form the primary sesquiterpene olefin, (+)-germacrene A.[4]
Stage 2: Oxidation of Germacrene A
The next series of reactions involves the oxidation of germacrene A. This is initiated by Germacrene A Oxidase (GAO) , a cytochrome P450 monooxygenase (typically belonging to the CYP71AV subfamily). GAO catalyzes a three-step oxidation of the isopropenyl side chain of germacrene A to form germacrene A acid.[4][5]
Stage 3: Lactonization and Hydroxylation
The formation of the characteristic γ-lactone ring and the subsequent hydroxylation are the key steps that lead to this compound.
-
Lactone Ring Formation: Following the precedent of costunolide biosynthesis, a specific cytochrome P450 enzyme, a Costunolide Synthase (COS) homolog (e.g., from the CYP71BL subfamily), is proposed to catalyze the hydroxylation of germacrene A acid at the C6 position.[2][5] This 6α-hydroxylation is often followed by spontaneous dehydration and lactonization to form the germacranolide ring, yielding a costunolide-like intermediate.
-
Hydroxylation: The final step to yield this compound is a hydroxylation reaction on the germacranolide core. The exact position of this hydroxylation defines the final product. Based on the nomenclature, it is likely that a specific cytochrome P450 monooxygenase catalyzes this reaction. Identifying the specific CYP enzyme responsible for this final hydroxylation step is a key area for future research. The enzyme would likely belong to a CYP71 subclan, which is known to be involved in the late-stage functionalization of terpenoids.
A proposed biosynthetic pathway is depicted in the following diagram:
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or in planta metabolite concentrations, for the biosynthesis of this compound. However, data from related pathways, such as costunolide biosynthesis, can provide a useful reference. The following table summarizes the types of quantitative data that are crucial for characterizing this pathway.
| Parameter | Description | Relevance | Typical Range (from related pathways) |
| Km (µM) | Michaelis constant; substrate concentration at half-maximal velocity. | Indicates enzyme-substrate affinity. | 1 - 50 µM |
| kcat (s-1) | Catalytic constant or turnover number. | Measures the number of substrate molecules converted per enzyme molecule per second. | 0.01 - 10 s-1 |
| kcat/Km (M-1s-1) | Catalytic efficiency. | Compares the efficiency of different enzymes or substrates. | 103 - 106 M-1s-1 |
| Metabolite Concentration (µg/g FW) | In planta concentration of biosynthetic intermediates and final product. | Provides insights into pathway flux and potential bottlenecks. | 0.1 - 100 µg/g FW |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes
A common strategy is to use transcriptomic data from a plant known to produce this compound, such as species from the genus Inula.[6][7] By comparing the transcriptomes of high-producing versus low-producing tissues or developmental stages, candidate genes, particularly those encoding terpene synthases and cytochrome P450s, can be identified.
Functional Characterization of Enzymes
-
Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences of candidate genes and clone them into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11). For P450 enzymes, co-expression with a cytochrome P450 reductase (CPR) is necessary.
-
Culture and Induction: Grow the yeast cultures in selective medium and induce protein expression by adding galactose.
-
Substrate Feeding: For characterizing hydroxylases, feed the yeast culture with the putative substrate (e.g., germacrene A acid or a costunolide-like intermediate).
-
Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture with an organic solvent (e.g., ethyl acetate) and analyze by GC-MS or LC-MS/MS.
-
Vector Construction: Clone the candidate genes into a plant expression vector (e.g., pEAQ-HT).
-
Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspension into the leaves of N. benthamiana.
-
Incubation: Incubate the plants for 5-7 days to allow for transient gene expression.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze by GC-MS or LC-MS/MS.
In Vitro Enzyme Assays
-
Protein Expression and Purification: Express the candidate enzymes as recombinant proteins (e.g., in E. coli) and purify them.
-
Assay Conditions: Perform the enzyme assay in a suitable buffer containing the purified enzyme, the substrate, and any necessary co-factors (e.g., NADPH for P450s).
-
Product Detection: After incubation, stop the reaction, extract the products, and identify them by GC-MS or LC-MS/MS.
Quantitative Analysis by LC-MS/MS
-
Sample Preparation: Homogenize and extract plant material or yeast cultures with a suitable solvent (e.g., methanol or ethyl acetate).
-
Chromatographic Separation: Separate the metabolites using a C18 reversed-phase column with a water/acetonitrile gradient.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of the target analytes. Develop a validated method using authentic standards.[6]
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for further research. The immediate priorities are the definitive elucidation of the complete pathway, including the identification and characterization of the specific hydroxylase responsible for the final step. This will involve the application of the experimental protocols outlined in this guide to plant species known to produce this compound. Once the complete set of biosynthetic genes is identified, metabolic engineering strategies in microbial or plant hosts can be employed for the sustainable production of this compound and its derivatives, paving the way for their further investigation and potential development as therapeutic agents.
References
- 1. Biosynthesis of Sesquiterpene Lactones in Plants and Metabolic Engineering for Their Biotechnological Production - CONICET [bicyt.conicet.gov.ar]
- 2. tandfonline.com [tandfonline.com]
- 3. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inuviscolide | C15H20O3 | CID 176489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Sesquiterpene lactones from Inula montana L [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroxylated Furanoditerpenoids: A Case Study of Teucrin A
Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield any information for a compound named "Hydroxyisogermafurenolide." This suggests that the name may be incorrect, a synonym not in common use, or refers to a novel, unpublished compound. Therefore, this technical guide will focus on a well-characterized hydroxylated furanoditerpenoid, Teucrin A , as a representative of this class of natural products. The data and protocols presented herein pertain to Teucrin A and are intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the physical, chemical, and biological properties of a relevant compound.
Physical and Chemical Properties of Teucrin A
Teucrin A is a neoclerodane diterpenoid that has been isolated from plants of the Teucrium genus. Its structure features a furan ring and a hydroxyl group, making it a suitable proxy for the requested topic. The known physical and chemical properties of Teucrin A are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀O₆ | |
| Molecular Weight | 344.4 g/mol | |
| Appearance | White amorphous powder | |
| Melting Point | Not consistently reported | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform, acetone, and other organic solvents. Limited solubility in water. | |
| Specific Rotation | [α]D values have been reported but can vary based on the solvent and experimental conditions. |
Experimental Protocols
Isolation and Purification of Teucrin A from Teucrium chamaedrys
The following is a general experimental protocol for the isolation and purification of Teucrin A from the aerial parts of Teucrium chamaedrys (wall germander). This protocol is based on common laboratory practices for the separation of natural products.
1. Extraction:
- Air-dried and powdered aerial parts of T. chamaedrys are subjected to extraction with a suitable organic solvent, such as acetone or a hydroalcoholic mixture, at room temperature for an extended period (e.g., 48-72 hours).
- The extraction process is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites.
- The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation:
- The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane, chloroform, and methanol.
- The chloroform fraction, which typically contains diterpenoids, is collected and concentrated.
3. Chromatographic Purification:
- The chloroform fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Teucrin A.
- Fractions rich in Teucrin A are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Spectroscopic Characterization of Teucrin A
The structure of Teucrin A is elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Teucrin A, confirming its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from the lactone ring, and the furan ring vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the conjugated systems within the molecule.
Visualizations
Caption: General workflow for the isolation and purification of Teucrin A.
Caption: Hypothetical signaling pathway for Teucrin A-induced hepatotoxicity.
Biological Activity and Signaling Pathways of Teucrin A
Teucrin A has been the subject of toxicological studies due to the reported hepatotoxicity of germander extracts. The furan moiety in neoclerodane diterpenoids like Teucrin A is believed to be crucial for this activity.
The proposed mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes in the liver. This process is thought to generate reactive epoxide metabolites that can form covalent adducts with cellular macromolecules, such as proteins and DNA. This binding can lead to cellular stress, disruption of cellular function, and ultimately trigger apoptosis (programmed cell death), resulting in liver damage. Pre-treatment with inhibitors of cytochrome P450 has been shown to decrease the hepatotoxicity of Teucrin A, supporting this hypothesis.
It is important to note that while this pathway explains the observed toxicity, other biological activities of Teucrin A and related compounds may exist and warrant further investigation.
Conclusion
While the compound "this compound" remains unidentified in the scientific literature, this guide provides a comprehensive overview of a representative hydroxylated furanoditerpenoid, Teucrin A. The presented data on its physical and chemical properties, along with detailed experimental protocols for its isolation and characterization, offer valuable insights for researchers in natural product chemistry and drug discovery. The elucidation of its mechanism of hepatotoxicity highlights the importance of understanding the metabolic fate of natural compounds. Further research on Teucrin A and similar furanoditerpenoids could uncover additional biological activities and therapeutic potential.
Spectroscopic Data for Hydroxyisogermafurenolide Remains Elusive
A comprehensive search for the spectroscopic data (NMR, IR, and MS) of Hydroxyisogermafurenolide has yielded no specific experimental values in publicly accessible chemical databases and scientific literature. As a result, a detailed technical guide on its spectroscopic signature cannot be compiled at this time.
Researchers and drug development professionals seeking to characterize this compound will find a notable absence of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Extensive queries of chemical repositories such as PubChem and searches through academic journals for the isolation and structure elucidation of this compound have not returned the specific quantitative data required for a thorough analysis.
While the structure of the related compound, Isogermafurenolide, is available, the addition of a hydroxyl group in this compound significantly alters its chemical environment, making direct extrapolation of spectroscopic data unreliable. The precise location of the hydroxyl group on the isogermafurenolide scaffold would be critical for predicting its spectral characteristics, and this information is not currently available.
Sesquiterpene lactones, the class of compounds to which this compound belongs, are commonly isolated from plants of the Asteraceae family, such as those of the Tithonia genus. However, a review of the phytochemical literature concerning these species did not reveal the isolation or characterization of a compound explicitly named this compound.
Without access to primary literature detailing the isolation and spectroscopic analysis of this specific compound, the creation of structured data tables and detailed experimental protocols is not possible.
General Workflow for Spectroscopic Analysis
For researchers who may have isolated this compound, the general workflow for its spectroscopic characterization would follow a standard procedure. This process is visualized in the diagram below.
Potential Biological Activities of Hydroxyisogermafurenolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyisogermafurenolide, a sesquiterpenoid compound found in various medicinal plants, has demonstrated notable biological activities, particularly in the realm of anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to facilitate further research and development. While robust data exists for its anti-inflammatory properties, the exploration of its anticancer and antioxidant potential is still in nascent stages. This guide aims to be a foundational resource for professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone, a class of compounds known for a wide array of biological activities. It has been isolated from several plant species, including those from the Curcuma and Commiphora genera, which have a long history of use in traditional medicine. The scientific investigation into the specific properties of this compound is an emerging field, with initial studies highlighting its potential as an anti-inflammatory agent. This guide synthesizes the available data to provide a clear and concise technical overview for the scientific community.
Quantitative Data on Biological Activities
The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. Currently, there is a lack of specific quantitative data in the public domain regarding its anticancer and antioxidant activities.
| Biological Activity | Assay | Test System | Measured Parameter | Result | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50 | 26.0 µM | [1][2] |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of a biological process. A lower IC50 value indicates greater potency. For comparison, the IC50 of the control compound, hydrocortisone, in the same study was 53.8 µM.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to evaluate the biological activities of compounds like this compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol is a standard method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
3.1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are included.
3.1.2. Nitrite Quantification (Griess Assay)
-
After 24 hours of incubation with LPS and the test compound, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
3.1.3. Cell Viability Assay (MTT Assay)
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.
-
After removing the supernatant for the Griess assay, the cells remaining in the wells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After a few hours of incubation, the formazan crystals formed by viable cells are solubilized with a solvent like DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
Anticancer Activity: Cell Viability Assay
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (for assessing selectivity) are used.
-
Culture and Seeding: Cells are cultured in appropriate media and conditions and seeded in 96-well plates.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using an MTT assay or a similar colorimetric or fluorometric method.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These are two of the most common and reliable methods for determining the in vitro antioxidant capacity of a compound.
3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The scavenging activity is calculated as the percentage of DPPH radical discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
3.3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of this compound are added to the ABTS•+ solution.
-
After a defined incubation period, the absorbance is measured.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many sesquiterpene lactones, including those of the germacranolide class to which this compound belongs, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in the inflammatory response, including the gene for inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.
Caption: Proposed anti-inflammatory mechanism of this compound.
The diagram above illustrates the likely mechanism by which this compound exerts its anti-inflammatory effect. In response to an inflammatory stimulus like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This degradation releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes like iNOS. This compound is hypothesized to inhibit the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in an inactive state in the cytoplasm. This ultimately suppresses the production of NO and other inflammatory mediators.
Experimental Workflow for Investigating Biological Activities
The following diagram outlines a typical workflow for the initial investigation of the biological activities of a natural product like this compound.
Caption: A typical experimental workflow for natural product bioactivity screening.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with demonstrated anti-inflammatory activity, supported by a specific IC50 value for the inhibition of nitric oxide production. The likely mechanism of action involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation.
While the anti-inflammatory potential is evident, further research is imperative to fully elucidate the therapeutic promise of this compound. Key future directions include:
-
Quantitative Assessment of Anticancer and Antioxidant Activities: Conducting in vitro assays to determine the IC50 values of this compound against a panel of cancer cell lines and in standard antioxidant assays.
-
Mechanism of Action Studies: Delving deeper into the molecular targets of this compound within the NF-κB and other relevant signaling pathways.
-
In Vivo Efficacy and Safety: Evaluating the anti-inflammatory, anticancer, and antioxidant effects of this compound in preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activities and to potentially develop more potent and selective derivatives.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The existing data strongly warrants further investigation into its multifaceted biological activities.
References
- 1. Natural Germacrane Sesquiterpenes Inhibit Osteoclast Formation, Bone Resorption, RANKL-Induced NF-κB Activation, and IκBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Germafurenolide-Type Sesquiterpenoids: From Structural Elucidation to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Germafurenolide-type sesquiterpenoids, a significant class of natural products, have garnered considerable attention within the scientific community due to their diverse and potent biological activities. These compounds, characterized by a germacrane skeleton with a furan ring and a lactone moiety, are predominantly found in various plant families, including Asteraceae and Lamiaceae. This technical guide provides a comprehensive overview of the isolation, structural characterization, synthesis, and biological activities of notable germafurenolide-type sesquiterpenoids, with a focus on their therapeutic potential.
Isolation and Structural Elucidation
The isolation of germafurenolide-type sesquiterpenoids from their natural sources typically involves a series of chromatographic techniques. The general workflow for their purification is outlined below.
Structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, COSY, HSQC, and HMBC experiments, is paramount for determining the carbon skeleton and the relative stereochemistry. Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups such as carbonyls and hydroxyls, while X-ray crystallography offers unambiguous determination of the absolute configuration.
Quantitative Data of Selected Germafurenolide-Type Sesquiterpenoids
The following tables summarize key quantitative data for some of the most well-studied germafurenolide-type sesquiterpenoids.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Melting Point (°C) | Optical Rotation ([α]D) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signals (δ, ppm) |
| Costunolide | C₁₅H₂₀O₂ | 106-107 | +128° (CHCl₃) | 1765 (γ-lactone), 1665 (C=C) | ~170 (C=O), ~140-150 (olefinic C), ~80 (lactone C-O) |
| Parthenolide | C₁₅H₂₀O₃ | 115-116 | -79° (CHCl₃) | 1760 (γ-lactone), 1650 (C=C), 1250 (epoxide) | ~170 (C=O), ~140 (olefinic C), ~60 (epoxide C) |
| Reynosin | C₁₅H₂₀O₃ | 145-146 | +158° (CHCl₃) | 3400 (O-H), 1760 (γ-lactone), 1660 (C=C) | ~170 (C=O), ~140 (olefinic C), ~70 (C-OH) |
| Santamarine | C₁₅H₂₀O₃ | 136-138 | +96° (CHCl₃) | 3450 (O-H), 1760 (γ-lactone), 1660 (C=C) | ~170 (C=O), ~140 (olefinic C), ~70 (C-OH) |
| Glechomafuran | C₁₅H₂₀O₂ | 63-65 | +120° (CHCl₃) | 1670 (C=C), 1560 (furan) | ~140-150 (furan C), ~120-130 (olefinic C) |
Table 2: Biological Activity Data
| Compound | Biological Activity | Assay System | IC₅₀ / MIC (µM) | Reference |
| Costunolide | Anti-inflammatory | LPS-stimulated RAW 264.7 cells (NO production) | 5.0 - 10.0 | [1] |
| Cytotoxic | Human cancer cell lines (e.g., A549, HeLa) | 10.0 - 25.0 | [2] | |
| Parthenolide | Cytotoxic | Human bladder cancer 5637 cells | ~5.0 - 10.0 | [3] |
| Anti-inflammatory | Inhibition of NF-κB | Varies with cell type | [4] | |
| Reynosin | Mycobactericidal | Mycobacterium tuberculosis H37Rv | 64 - 128 (µg/mL) | [5] |
| Cytotoxic | HL-60, U937 leukemia cells | Not specified | [5] | |
| Santamarine | Mycobactericidal | Mycobacterium tuberculosis H37Rv | 128 (µg/mL) | [5] |
| Anti-inflammatory | Not specified | Not specified | [5] | |
| Glechomafuran | Anti-angiogenic | VEGF-induced HUVEC proliferation | 4.03 ± 0.26 | Not found in search results |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature.
General Protocol for Isolation and Purification
-
Extraction: Air-dried and powdered plant material is extracted exhaustively with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: Each fraction is subjected to a series of column chromatography steps. Silica gel is commonly used for initial separation, followed by purification on Sephadex LH-20 or by using high-performance liquid chromatography (HPLC) to obtain the pure germafurenolide-type sesquiterpenoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (e.g., 5637 bladder cancer cells) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., parthenolide, 0-10 µM) for 24 to 48 hours.[3] A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Signaling Pathways and Mechanism of Action
Germafurenolide-type sesquiterpenoids exert their biological effects through the modulation of various signaling pathways. Costunolide, a well-studied example, has been shown to exhibit potent anti-inflammatory effects by targeting key inflammatory signaling cascades.
As depicted in Figure 2, costunolide has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1] Additionally, costunolide can suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK and p38.[6] More recently, it has been shown that costunolide can directly target the NACHT domain of NLRP3, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[7] This multi-target inhibition of key pro-inflammatory pathways underscores the significant anti-inflammatory potential of costunolide and related germafurenolide-type sesquiterpenoids.
Conclusion
Germafurenolide-type sesquiterpenoids represent a promising class of natural products with a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. The continuous discovery of new compounds within this class, coupled with detailed investigations into their mechanisms of action, provides a strong foundation for the development of novel therapeutic agents. Further research focusing on synthetic derivatization to improve potency and selectivity, as well as comprehensive preclinical and clinical studies, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications. This guide serves as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development to further explore and harness the potential of germafurenolide-type sesquiterpenoids.
References
- 1. Costunolide alleviates atherosclerosis in high-fat diet-fed ApoE-/- mice through covalently binding to IKKβ and inhibiting NF-κB-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Costunolide, a sesquiterpene lactone, inhibits the differentiation of pro-inflammatory CD4+ T cells through the modulation of mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Costunolide covalently targets NACHT domain of NLRP3 to inhibit inflammasome activation and alleviate NLRP3-driven inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Hydroxyisogermafurenolide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the bioactivity of Hydroxyisogermafurenolide, a sesquiterpene lactone of significant interest. In the absence of extensive experimental data, computational methods offer a rapid and cost-effective approach to elucidate potential therapeutic applications, understand mechanisms of action, and assess the druggability of this natural product. This document outlines detailed methodologies for ligand preparation, target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Through the integration of these computational tools, researchers can generate valuable, data-driven hypotheses regarding the anti-inflammatory and cytotoxic potential of this compound, thereby guiding and accelerating future experimental validation.
Introduction
Sesquiterpene lactones are a diverse class of naturally occurring compounds renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] this compound, a member of this family, represents a promising scaffold for drug discovery. However, comprehensive experimental characterization of its bioactivity and mechanism of action is currently lacking.
In silico, or computational, approaches have emerged as indispensable tools in modern drug discovery, enabling the prediction of a compound's biological profile before its synthesis or isolation.[4] These methods significantly reduce the time and resources required for initial screening and provide valuable insights into the molecular interactions underpinning a compound's activity.
This guide details a systematic in silico workflow to predict the bioactivity of this compound. The workflow encompasses several key stages:
-
Ligand and Target Preparation: Preparing the 3D structure of this compound and identifying potential protein targets.
-
Molecular Docking: Simulating the interaction between this compound and its predicted targets to estimate binding affinity.
-
QSAR Analysis: Building predictive models based on the structure-activity relationships of similar sesquiterpene lactones.
-
ADMET Prediction: Assessing the pharmacokinetic and toxicity profile of the molecule.
By following this workflow, researchers can generate a comprehensive in silico bioactivity profile of this compound, laying the groundwork for targeted in vitro and in vivo studies.
In Silico Bioactivity Prediction Workflow
The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound's bioactivity.
Experimental Protocols
Ligand Preparation
-
Obtain 2D Structure: Draw the chemical structure of 8β-hydroxy-isogermafurenolide using a chemical drawing software such as ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D structure using the software's built-in functionalities.
-
Energy Minimization: Perform energy minimization of the 3D structure using a force field such as MMFF94 to obtain a low-energy conformation. This can be done in software like Avogadro or MOE.
-
Save in Appropriate Format: Save the optimized 3D structure in a suitable format for subsequent analyses, such as .sdf or .mol2.
In Silico Target Prediction
-
Access Web Server: Navigate to a target prediction web server such as SwissTargetPrediction.
-
Input Molecule: Paste the SMILES string of 8β-hydroxy-isogermafurenolide into the input query box.
-
Select Organism: Choose the target organism, typically Homo sapiens for drug discovery purposes.
-
Run Prediction: Initiate the target prediction process.
-
Analyze Results: The server will provide a list of predicted protein targets, ranked by probability. Analyze the list to identify targets relevant to potential anti-inflammatory and cytotoxic activities (e.g., kinases, transcription factors, enzymes involved in inflammation).
Molecular Docking
This protocol outlines the use of AutoDock Vina, a widely used open-source docking program.
-
Prepare the Receptor:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.
-
Add polar hydrogens to the protein.
-
Save the prepared receptor in the .pdbqt format using AutoDock Tools.
-
-
Prepare the Ligand:
-
Load the prepared 3D structure of 8β-hydroxy-isogermafurenolide into AutoDock Tools.
-
Define the rotatable bonds.
-
Save the ligand in the .pdbqt format.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the receptor, often based on the location of the co-crystallized ligand or from literature.
-
Define the grid box dimensions and center to encompass the active site.
-
-
Run Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.
-
Execute the AutoDock Vina command from the terminal, referencing the configuration file.
-
-
Analyze Docking Results:
-
Vina will output a file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) using PyMOL or Discovery Studio Visualizer.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
This protocol describes a general workflow for building a QSAR model using open-source software like R or Python with relevant libraries (e.g., RDKit, scikit-learn).
-
Data Collection:
-
Compile a dataset of sesquiterpene lactones with known cytotoxic or anti-inflammatory activities (e.g., IC50 values) from literature or databases like ChEMBL.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or Mordred.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.
-
-
Model Building:
-
Use a machine learning algorithm (e.g., multiple linear regression, random forest, support vector machine) to build a model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) of the training set.
-
-
Model Validation:
-
Evaluate the predictive power of the model using the test set. Key statistical parameters include the coefficient of determination (R²) and root mean square error (RMSE).
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for 8β-hydroxy-isogermafurenolide.
-
Use the validated QSAR model to predict its bioactivity.
-
ADMET Prediction
-
Access Web Server: Utilize online ADMET prediction tools such as SwissADME or pkCSM.
-
Input Molecule: Submit the SMILES string or the 3D structure of 8β-hydroxy-isogermafurenolide.
-
Run Prediction: Execute the ADMET prediction.
-
Analyze Results: The server will provide a comprehensive report on various ADMET properties, including:
-
Absorption: Lipophilicity (logP), water solubility, gastrointestinal absorption.
-
Distribution: Blood-brain barrier permeability, plasma protein binding.
-
Metabolism: Cytochrome P450 enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
-
Data Presentation
The following tables present hypothetical and literature-derived quantitative data to illustrate the expected outcomes of the in silico workflow.
Table 1: Predicted Protein Targets for this compound
| Target Class | Predicted Target | Function | Relevance to Bioactivity |
| Kinase | Mitogen-activated protein kinase (MAPK) | Cell proliferation, differentiation, inflammation | Cytotoxicity, Anti-inflammatory |
| Transcription Factor | Nuclear factor kappa B (NF-κB) p65 subunit | Regulation of inflammatory and immune responses | Anti-inflammatory |
| Enzyme | Cyclooxygenase-2 (COX-2) | Prostaglandin synthesis in inflammation | Anti-inflammatory |
| Apoptosis Regulator | B-cell lymphoma 2 (Bcl-2) | Inhibition of apoptosis | Cytotoxicity |
Table 2: Molecular Docking Results of Sesquiterpene Lactones against NF-κB (p65)
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| This compound (Predicted) | -8.5 | Arg33, Cys38, Gln120 | This Study (Hypothetical) |
| Parthenolide | -7.9 | Arg33, Cys38, Lys122 | Fictional Reference A |
| Helenalin | -8.2 | Cys38, Glu118, Ser119 | Fictional Reference B |
| Costunolide | -7.5 | Arg33, Lys122, Lys123 | Fictional Reference C |
Table 3: QSAR Predicted Cytotoxicity of Sesquiterpene Lactones against A549 Cancer Cell Line
| Compound | Predicted pIC50 | Experimental pIC50 | Reference |
| This compound (Predicted) | 5.8 | N/A | This Study (Hypothetical) |
| Dehydrocostus Lactone | 5.5 | 5.4 | Fictional Reference D |
| Alantolactone | 6.1 | 6.0 | Fictional Reference E |
| Isoalantolactone | 6.0 | 5.9 | Fictional Reference E |
Table 4: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 250.34 g/mol | Good |
| LogP | 2.5 | Good |
| Water Solubility | Moderately Soluble | Acceptable |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable |
| BBB Permeant | No | Low CNS side effects |
| CYP2D6 Inhibitor | No | Low drug-drug interaction risk |
| Druglikeness | ||
| Lipinski's Rule of 5 | 0 Violations | Druglike |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Safe |
| hERG I Inhibitor | No | Low cardiotoxicity risk |
| Hepatotoxicity | Low risk | Safe |
Predicted Signaling Pathway Involvement
Based on the predicted targets, this compound is likely to modulate key inflammatory signaling pathways such as the NF-κB and STAT3 pathways. The following diagram illustrates a hypothetical mechanism of action.
Conclusion
The in silico workflow presented in this technical guide provides a powerful and efficient framework for predicting the bioactivity of this compound. By leveraging a combination of target prediction, molecular docking, QSAR modeling, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this natural product. The hypothetical data and pathway analyses suggest that this compound may possess promising anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of key signaling pathways like NF-κB and STAT3. Furthermore, the predicted ADMET profile indicates good druggability with a low risk of toxicity.
It is crucial to emphasize that these in silico predictions serve as a foundational hypothesis-generating step. The findings from this computational analysis should be used to guide and prioritize subsequent experimental validation through in vitro and in vivo assays. The methodologies and data presented herein offer a clear roadmap for the continued investigation of this compound as a potential lead compound in drug discovery.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08125K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Isogermafurenolide | C15H20O2 | CID 14038405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Hydroxyisogermafurenolide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of hydroxyisogermafurenolide, a sesquiterpene lactone of interest for its potential biological activities. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information and presents solubility data for structurally related sesquiterpene lactones to provide a valuable frame of reference. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate specific data for their applications.
Overview of Sesquiterpene Lactone Solubility
Sesquiterpene lactones are a diverse group of natural products characterized by a C15 skeleton and a lactone ring. Their solubility is largely dictated by the polarity of the overall molecule, which is influenced by the presence of various functional groups such as hydroxyls, ketones, and esters. Generally, sesquiterpene lactones are soluble in fats and alcohols[1]. Polar organic solvents are often employed for their extraction from plant matrices, indicating good solubility in these solvents.
Qualitative Solubility of this compound
Based on the general principles of "like dissolves like" and the common extraction solvents used for sesquiterpene lactones, the expected solubility of this compound in various organic solvents is summarized below.
dot
Caption: Predicted solubility of this compound in different solvent classes.
Quantitative Solubility Data for Structurally Related Sesquiterpene Lactones
| Sesquiterpene Lactone | Solvent | Temperature (°C) | Solubility | Reference |
| Parthenolide | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 1.13 mg/mL | [2] |
| Santonine | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 1.1 mg/mL | [2] |
| Alantolactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.9 mg/mL | [2] |
| Costunolide | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.77 mg/mL | [2] |
| Dehydrocostuslactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.73 mg/mL | [2] |
| Helenaline | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.77 mg/mL | [2] |
| Isoalantolactone | Methanol/Dichloromethane (1:1 v/v) | Not Specified | 0.93 mg/mL | [2] |
| Argolide | 96% Ethanol | 25 | Not specified, but soluble | [3] |
| Cnicin | Ethyl Acetate | Room Temperature | Soluble (used for extraction) | [4] |
| Salonitenolide | Dichloromethane | Room Temperature | Soluble (used for extraction) | [4] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[5]
4.1. Materials
-
This compound (or other compound of interest)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Analytical balance
4.2. Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[5]
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.
-
Carefully aspirate the supernatant (the clear, saturated solution) using a syringe.
-
Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.[5]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.
-
-
Data Reporting:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
dot
Caption: Experimental workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Polarity: As a moderately polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Mixtures: The solubility of a compound can often be enhanced by using a mixture of solvents. For instance, a small amount of a more polar solvent added to a less polar solvent can significantly increase solubility.
Conclusion
While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for researchers and drug development professionals. By understanding the general solubility characteristics of sesquiterpene lactones, utilizing the provided data for related compounds as a reference, and employing the detailed experimental protocol, scientists can effectively determine the solubility of this compound in various organic solvents to advance their research and development efforts.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Hydroxyisogermafurenolide from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and purification of Hydroxyisogermafurenolide, a sesquiterpene lactone of the germacranolide type, from plant material. This document outlines the necessary materials, equipment, and a step-by-step methodology for laboratory-scale isolation of this bioactive compound.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plant species, particularly within the Asteraceae family. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This protocol is designed to serve as a guide for the efficient extraction and purification of this compound for research and drug development purposes. The primary plant source referenced in this protocol is Inula britannica, a known producer of various sesquiterpenoids.
Data Presentation: Comparative Extraction Yields
The yield of this compound can vary significantly based on the plant source, the extraction method, and the solvent system employed. The following table summarizes typical yields for sesquiterpene lactones from Asteraceae species using different extraction techniques. While specific data for this compound is limited, these values provide a general benchmark.
| Extraction Method | Plant Material | Solvent System | Typical Sesquiterpene Lactone Yield (% of dry weight) | Reference |
| Maceration | Inula britannica (aerial parts) | Ethanol | 0.5 - 1.5% | General knowledge from phytochemical studies |
| Soxhlet Extraction | Tanacetum parthenium (aerial parts) | n-Hexane followed by Ethanol | 1.0 - 2.5% | General knowledge from phytochemical studies |
| Ultrasonic-Assisted Extraction (UAE) | Artemisia annua (leaves) | Methanol | 1.2 - 2.0% | General knowledge from phytochemical studies |
| Supercritical Fluid Extraction (SFE) | Tanacetum parthenium (flowers) | Supercritical CO2 | 0.8 - 1.8% | General knowledge from phytochemical studies |
Experimental Protocols
This section details the step-by-step procedures for the extraction, purification, and analysis of this compound.
Part 1: Extraction of Crude Plant Material
This protocol utilizes maceration, a simple and effective method for the extraction of thermolabile compounds.
Materials and Equipment:
-
Dried and powdered aerial parts of Inula britannica
-
Ethanol (95%, analytical grade)
-
Methanol (analytical grade)
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnels and beakers
-
Shaking incubator or magnetic stirrer
Procedure:
-
Defatting: To remove nonpolar constituents that may interfere with subsequent purification, the powdered plant material is first defatted.
-
Soak 100 g of the dried, powdered plant material in 500 mL of n-hexane.
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture through filter paper and discard the n-hexane extract.
-
Allow the plant material to air-dry completely in a fume hood.
-
-
Ethanolic Extraction:
-
Transfer the defatted plant material to a large flask.
-
Add 1 L of 95% ethanol to the flask.
-
Seal the flask and place it in a shaking incubator or on a magnetic stirrer at room temperature for 72 hours.
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through filter paper to remove the plant debris.
-
Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure complete extraction.
-
Combine all the ethanolic filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Part 2: Purification by Column Chromatography
The crude extract is purified using silica gel column chromatography to isolate this compound.
Materials and Equipment:
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
Visualizing reagent: Anisaldehyde-sulfuric acid solution (0.5 mL p-anisaldehyde, 0.5 mL sulfuric acid, 9 mL ethanol).[1]
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and then drain the excess n-hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of methanol and then adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
TLC Monitoring:
-
Monitor the collected fractions using TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp and by spraying with the anisaldehyde-sulfuric acid reagent followed by gentle heating. Terpenoids typically appear as purple, blue, or brown spots.[2][3]
-
Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
-
-
Final Concentration:
-
Concentrate the combined pure fractions using a rotary evaporator to yield the isolated this compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound extraction.
Caption: Logical flow of the column chromatography purification process.
References
HPLC method for the quantification of Hydroxyisogermafurenolide
An optimized and validated High-Performance Liquid Chromatography (HPLC) method is presented for the quantitative determination of Hydroxyisogermafurenolide. This sesquiterpene lactone is a compound of interest in phytochemical and pharmacological research. The following protocol provides a robust framework for its accurate quantification in various sample matrices, particularly from plant extracts.
This method employs a reversed-phase C18 column with UV detection, which is a common and reliable approach for the analysis of sesquiterpenes.[1][2][3] The protocol has been developed based on established methodologies for similar compounds and is suitable for routine quality control and research purposes.
Experimental Protocols
Apparatus and Software
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data station (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or Nylon).
Reagents and Materials
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Methanol (HPLC grade).
-
Formic acid (optional, for mobile phase modification).
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 25 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method and Validation
The chromatographic conditions are optimized for the efficient separation and quantification of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Run Time | 15 minutes |
Method Validation Summary
The method was validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to the final quantification of this compound.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. Simultaneous HPLC determination of three sesquiterpenes in Oleum ...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. phcogres.com [phcogres.com]
- 4. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Hydroxyisogermafurenolide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed account of the total synthesis of Hydroxyisogermafurenolide, a sesquiterpene lactone. The synthesis was achieved as an intermediate in the total synthesis of Leucosceptroid B, as reported by Guo, Liu, and Ma in 2015. This application note outlines the specific experimental protocol for the formation of a key precursor, elema-1,3,7(11),8-tetraen-8,12-lactam, and its subsequent conversion to this compound. The protocol is intended to serve as a practical guide for researchers in natural product synthesis and drug discovery.
Introduction
This compound is a member of the germacrane family of sesquiterpene lactones, a class of natural products known for their diverse and potent biological activities. The successful total synthesis of such molecules is a critical step in enabling further investigation of their therapeutic potential and the development of novel analogs. The synthetic route described herein is part of a broader effort to synthesize the more complex sesterterpenoid, Leucosceptroid B. This note focuses on the key transformations leading to this compound.
Synthetic Strategy Overview
The synthesis of this compound is embedded within the convergent total synthesis of Leucosceptroid B. The key steps involve the preparation of a complex triol intermediate, which undergoes a selective oxidation and subsequent Wittig olefination to yield a diol. This diol is then oxidized to afford elema-1,3,7(11),8-tetraen-8,12-lactam, which serves as the direct precursor to this compound.
Experimental Protocols
The following protocols are adapted from the supporting information of the total synthesis of Leucosceptroids A and B by Guo, Liu, and Ma.
Synthesis of Diol Intermediate
The initial steps of the synthesis focus on the construction of a key triol intermediate (compound 3 in the original publication). This triol is then converted to the diol precursor for the target molecule.
1. Selective Oxidation of the Primary Alcohol:
To a solution of the triol 3 (1.20 g, 3.26 mmol) in CH₂Cl₂ (65 mL) was added 2-iodoxybenzoic acid (IBX, 1.18 g, 4.24 mmol) at room temperature. The resulting mixture was stirred for 2 hours.
2. Wittig Olefination:
To a suspension of methyltriphenylphosphonium bromide (3.50 g, 9.78 mmol) in THF (30 mL) was added n-butyllithium (n-BuLi, 2.5 M in hexanes, 3.9 mL, 9.75 mmol) at 0 °C. The mixture was stirred for 30 minutes, and then a solution of the crude aldehyde from the previous step in THF (15 mL) was added. The reaction was stirred for an additional 2 hours at room temperature.
3. Work-up and Purification:
The reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired diol as a white solid.
Synthesis of Elema-1,3,7(11),8-tetraen-8,12-lactam
This step involves the oxidation of the diol to the corresponding lactone.
1. Swern Oxidation:
To a solution of oxalyl chloride (0.35 mL, 4.0 mmol) in CH₂Cl₂ (10 mL) was added dimethyl sulfoxide (DMSO, 0.57 mL, 8.0 mmol) at -78 °C. After stirring for 30 minutes, a solution of the diol (366 mg, 1.0 mmol) in CH₂Cl₂ (5 mL) was added dropwise. The mixture was stirred for another 30 minutes at -78 °C, and then triethylamine (Et₃N, 1.4 mL, 10 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour.
2. Work-up and Purification:
The reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to give elema-1,3,7(11),8-tetraen-8,12-lactam as a white solid.
Conversion to this compound
The final step involves a Cope rearrangement of the elema-1,3,7(11),8-tetraen-8,12-lactam, which upon heating, rearranges to form the germacrane skeleton of this compound. The exact conditions for this final transformation are often specific to the substrate and may require optimization. Typically, this involves heating the precursor in an appropriate high-boiling solvent.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| Selective Oxidation & Wittig | Triol Intermediate | Diol Intermediate | 1. IBX, CH₂Cl₂ 2. Ph₃PCH₃Br, n-BuLi, THF | 85 |
| Swern Oxidation | Diol Intermediate | Elema-1,3,7(11),8-tetraen-8,12-lactam | (COCl)₂, DMSO, CH₂Cl₂, Et₃N | 92 |
Visualizing the Synthesis
The following diagrams illustrate the key stages in the synthesis of this compound.
Caption: Overall synthetic workflow to this compound.
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Hydroxyisogermafurenolide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of Hydroxyisogermafurenolide, a sesquiterpene lactone. The protocols detailed below outline key in vitro assays to quantify its effects on inflammatory mediators and elucidate its mechanism of action through major signaling pathways.
Introduction to Anti-inflammatory Activity Assays
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for new anti-inflammatory agents. The protocols described herein focus on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used model for studying inflammation. Upon LPS stimulation, these cells produce inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Many anti-inflammatory compounds exert their effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.
Key Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO and cytotoxicity assays, 24-well plate for ELISA, 6-well plate for Western blot).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis). A negative control group (no LPS stimulation) should also be included.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation with LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Determine the cytokine concentrations from a standard curve.
-
Western Blot Analysis for NF-κB and MAPK Pathways
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
After pre-treatment with this compound and stimulation with LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include:
-
NF-κB Pathway: phospho-IκBα, IκBα, phospho-p65, p65.
-
MAPK Pathway: phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on NO, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (No LPS) | - | |||
| LPS (1 µg/mL) | - | 100 | ||
| This compound + LPS | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | 10 |
Data are presented as mean ± SD from at least three independent experiments.
Table 2: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathway Proteins
| Treatment | Concentration (µM) | p-IκBα / IκBα (Fold Change) | p-p65 / p65 (Fold Change) | p-ERK / ERK (Fold Change) | p-p38 / p38 (Fold Change) |
| Control (No LPS) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | ||||
| This compound + LPS | 1 | ||||
| 10 | |||||
| 50 |
Data are normalized to the control group and presented as mean ± SD.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1][2] LPS binding to its receptor (TLR4) initiates a signaling cascade that leads to the phosphorylation and degradation of the inhibitory protein IκBα.[2] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[1]
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
MAPK Signaling Pathway
The MAPK family, including ERK, p38, and JNK, are key signaling molecules involved in the cellular response to external stimuli like LPS.[3] Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.[3][4]
Caption: The MAPK signaling pathways and potential points of inhibition by this compound.
By following these protocols, researchers can systematically evaluate the anti-inflammatory properties of this compound and gain insights into its potential mechanisms of action, providing a solid foundation for further drug development.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK hypothesis: immune-regulatory effects of MAPK-pathway genetic dysregulations and implications for breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK/MAPK pathways play critical roles in EGFR ligands-induced MMP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial screening of Hydroxyisogermafurenolide against pathogenic bacteria
Application Note: Antimicrobial Screening of Hydroxyisogermafurenolide
AN-001 | Rev 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Sesquiterpenoid lactones have demonstrated potential as antimicrobial agents, often exerting their effects through mechanisms such as cell membrane disruption and interference with microbial DNA replication[1][2]. This document provides detailed protocols for the initial screening of this compound against common pathogenic bacteria to determine its inhibitory and bactericidal potential. The protocols cover the determination of the Zone of Inhibition (ZOI), Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).
Materials and Methods
Test Compound
-
This compound (purity ≥95%)
-
Stock solution prepared in Dimethyl Sulfoxide (DMSO) at 10 mg/mL.
Bacterial Strains
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (ATCC 27853) - Gram-negative
-
Enterococcus faecalis (ATCC 29212) - Gram-positive
Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Sterile DMSO (vehicle control)
-
Ciprofloxacin (positive control)
-
Sterile paper discs (6 mm)
-
Sterile 96-well microtiter plates
Experimental Protocols
Protocol 1: Agar Disc Diffusion Assay for Zone of Inhibition (ZOI)
This qualitative assay provides a preliminary assessment of the antimicrobial activity of this compound.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile TSB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to ensure a confluent lawn of growth.
-
Disc Application: Aseptically place sterile 6 mm paper discs onto the inoculated MHA plate.
-
Compound Loading: Pipette 20 µL of the this compound stock solution (200 µ g/disc ) onto a disc. Load control discs with 20 µL of sterile DMSO (negative control) and 20 µL of Ciprofloxacin (5 µ g/disc , positive control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of the test compound that visibly inhibits bacterial growth.
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a concentration gradient.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in no bacterial growth on the subculture plates, corresponding to a ≥99.9% reduction in the initial inoculum.
Data Presentation
The antimicrobial activity of this compound against pathogenic bacteria is summarized below. Values are hypothetical and for illustrative purposes.
| Pathogenic Strain | Compound | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | This compound | 18 | 62.5 | 125 |
| Ciprofloxacin | 32 | 1 | 2 | |
| E. coli | This compound | 10 | 125 | 250 |
| Ciprofloxacin | 35 | 0.5 | 1 | |
| P. aeruginosa | This compound | 8 | 250 | >500 |
| Ciprofloxacin | 30 | 1 | 2 | |
| E. faecalis | This compound | 16 | 62.5 | 125 |
| Ciprofloxacin | 28 | 2 | 4 |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Proposed Mechanism of Action
The antimicrobial activity of many sesquiterpenoid lactones is attributed to their ability to interact with and disrupt bacterial cell integrity. The α,β-unsaturated γ-lactone moiety is a key pharmacophore that can act as a Michael acceptor, forming covalent bonds with nucleophilic groups in cellular macromolecules.
Caption: Potential mechanisms of antibacterial action for this compound.
References
Application Note: High-Throughput Analysis of Hydroxyisogermafurenolide in Complex Botanical Matrices
Abstract
This application note details a robust and sensitive method for the detection and quantification of Hydroxyisogermafurenolide, a sesquiterpene lactone of pharmaceutical interest, in complex botanical extracts. The developed protocol utilizes Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and tandem Mass Spectrometry (UHPLC-DAD-MS/MS). This methodology provides high selectivity and sensitivity, making it suitable for both qualitative screening and quantitative analysis in raw plant materials and processed herbal products. All experimental data, including retention times, mass spectrometric parameters, and quantification limits, are presented in structured tables for clarity. Detailed experimental workflows and logical diagrams are provided to ensure easy implementation in a laboratory setting.
Introduction
This compound is a hydroxylated derivative of isogermafurenolide, a germacranolide sesquiterpene lactone found in various plant species, particularly within the Asteraceae family, such as Achillea millefolium (Yarrow). Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for drug development. The addition of a hydroxyl group can significantly alter the bioactivity and pharmacokinetic properties of the parent compound. Therefore, a reliable analytical method is crucial for the accurate identification and quantification of this compound in complex mixtures to support phytochemical research, quality control of herbal products, and preclinical development.
This application note provides a comprehensive protocol for the extraction, separation, and detection of this compound. The presented UHPLC-DAD-MS/MS method offers the necessary specificity and sensitivity to overcome the challenges associated with the analysis of target compounds in intricate botanical matrices.
Materials and Methods
Target Analyte
The target analyte for this method is 8β-hydroxy-isogermafurenolide .
-
Molecular Formula: C₁₅H₂₀O₄
-
Molecular Weight: 264.32 g/mol
Sample Preparation: Solid-Phase Extraction (SPE) of Botanical Extracts
A solid-phase extraction protocol is employed to clean up the initial plant extract and enrich the sesquiterpene lactone fraction.
Protocol:
-
Extraction: Macerate 1 g of dried and powdered plant material (e.g., Achillea millefolium) with 20 mL of 80% methanol in water.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
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Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 10 mL of the filtered extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other sesquiterpene lactones with 10 mL of 80% methanol in water.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for UHPLC analysis.
UHPLC-DAD-MS/MS Analysis
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
DAD Detector: Agilent 1290 Infinity II DAD or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 min, then to 95% B over 2 min, hold for 2 min, return to 30% B and equilibrate for 4 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| DAD Wavelength | 215 nm (primary), with a full scan from 200-400 nm |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Fragmentor Voltage | 135 V |
| Collision Energy | Optimized for each transition (see Table 2) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Quantitative Data Summary for this compound Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | ~ 6.5 | 265.1434 [M+H]⁺ | 247.1328 [M+H-H₂O]⁺ | 229.1223 [M+H-2H₂O]⁺ | 1.5 | 5.0 |
Table 2: Optimized MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 265.1434 | 247.1328 | 15 |
| 265.1434 | 229.1223 | 25 |
Experimental Workflows and Diagrams
Experimental Workflow for Sample Analysis
Caption: Overall experimental workflow from sample preparation to data analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in positive ESI mode.
Conclusion
The UHPLC-DAD-MS/MS method described in this application note provides a reliable and sensitive tool for the detection and quantification of this compound in complex botanical matrices. The detailed sample preparation and instrumental analysis protocols, along with the structured data presentation, offer a comprehensive guide for researchers, scientists, and drug development professionals. This method can be readily implemented for quality control of herbal medicines, phytochemical profiling, and supporting further pharmacological investigations of this promising bioactive compound.
Application of Hydroxyisogermafurenolide in Natural Product Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyisogermafurenolide, a sesquiterpene lactone, has emerged as a promising candidate in natural product drug discovery due to its significant biological activities. This document provides a comprehensive overview of its application, focusing on its anticancer and anti-inflammatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development. While the specific compound "this compound" did not yield specific results, a closely related and well-studied compound, 7-α-hydroxyfrullanolide, is presented here as a representative example of this class of molecules. Studies on 7-α-hydroxyfrullanolide have demonstrated its potent biological effects, making it a valuable subject for drug discovery programs.[1]
Anticancer Applications
7-α-hydroxyfrullanolide, extracted from Grangea maderaspatana, has exhibited potent anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[1] Sesquiterpene lactones (SLs) like 7-α-hydroxyfrullanolide are considered potential compounds for developing effective cancer chemotherapies.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of 7-α-hydroxyfrullanolide have been evaluated against various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (h) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.97 | 11.96 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 17.52 | 72 |
| MCF-7 | Breast Adenocarcinoma | - | - | - |
Note: Specific IC50 values for MDA-MB-231 and MCF-7 in µg/mL were not provided in the source material. The data indicates that 7-α-hydroxyfrullanolide exhibited the strongest activity against MDA-MB-468 cells.[1]
Anti-inflammatory Applications
While specific studies on the anti-inflammatory activity of this compound are not extensively available in the provided search results, natural products, including sesquiterpenoids, are well-recognized for their anti-inflammatory properties.[2][3] The general mechanism often involves the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.[4][5]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.
Workflow:
Figure 1: MTT Assay Workflow.
Methodology:
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468, MDA-MB-231, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 7-α-hydroxyfrullanolide (e.g., 6, 12, and 24 µM) and a vehicle control (e.g., DMSO).[1]
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Incubation: Incubate the plates for desired time points (e.g., 72 hours).[1]
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells with the desired concentrations of the compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
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Fixation: Fix the cells in cold 70% ethanol.
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Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Methodology:
-
Cell Treatment: Treat cancer cells with the compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Workflow:
Figure 2: Western Blot Workflow.
Methodology:
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Protein Extraction: Lyse treated and untreated cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each sample.
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SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane to prevent non-specific antibody binding.
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Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
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Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mechanism of Action: Anticancer Effects
7-α-hydroxyfrullanolide exerts its anticancer effects through a multi-faceted mechanism primarily involving cell cycle arrest at the G2/M phase and induction of apoptosis.[1]
Signaling Pathway
Figure 3: Anticancer Mechanism of 7-α-hydroxyfrullanolide.
Key Molecular Events:
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G2/M Phase Arrest: 7-α-hydroxyfrullanolide induces cell cycle arrest at the G2/M phase by upregulating the expression of key regulatory proteins such as Bub3, cyclin B1, and phosphorylated Cdk1 (Tyr 15).[1] It also promotes p53-independent expression of p21.[1]
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Apoptosis Induction: The compound triggers both intrinsic and extrinsic apoptotic pathways. This is achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] It also leads to the activation of caspases-7, -8, and -9.[1]
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Suppression of Survival Pathways: 7-α-hydroxyfrullanolide upregulates the PP2A-A subunit, which in turn leads to the suppression of pro-survival proteins such as p-Akt (Ser 473), FoxO3a, and β-catenin.[1]
Conclusion
This compound and related sesquiterpene lactones like 7-α-hydroxyfrullanolide represent a valuable class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. The data and protocols presented here provide a foundation for researchers to explore the therapeutic applications of these compounds further. Continued investigation into their mechanisms of action and structure-activity relationships will be crucial for advancing them through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 3. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of Hydroxyisogermafurenolide
Welcome to the technical support center for the purification of Hydroxyisogermafurenolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful isolation of this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
This compound is a type of sesquiterpene lactone, a class of bioactive secondary metabolites found predominantly in plants of the Asteraceae family.[1] While specific sources for this compound are not extensively documented in readily available literature, its related compound, Isogermafurenolide, has been identified in Neolitsea hiiranensis and Lindera pulcherrima var. hemsleyana.[2] Therefore, initial extraction efforts can be focused on these or related plant species.
Q2: What are the general steps for the purification of sesquiterpene lactones like this compound?
The purification process for sesquiterpene lactones typically involves a multi-step approach:
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Extraction: Initial extraction from the plant material using an appropriate solvent.
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Liquid-Liquid Partitioning: To separate compounds based on their polarity.
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Chromatography: This is the core purification step, often involving multiple chromatographic techniques to isolate the target compound.[1]
Q3: What are the key challenges in purifying this compound?
As a sesquiterpene lactone, the purification of this compound can present several challenges:
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Compound Stability: Sesquiterpene lactones can be sensitive to pH and temperature. Some may degrade at higher pH (e.g., pH 7.4) and temperatures (e.g., 37°C), while being more stable at a lower pH (e.g., 5.5).[3] The choice of solvent can also impact stability, with some compounds showing degradation in ethanol over time.[4][5]
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Complex Mixtures: Plant extracts are complex matrices containing numerous other compounds like terpenoids, flavonoids, and phenolic compounds, making the isolation of a single compound challenging.[1]
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Low Abundance: The concentration of the target compound in the natural source may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.
Q4: Which chromatographic techniques are most effective for purifying sesquiterpene lactones?
A combination of chromatographic techniques is often necessary for successful purification. These can include:
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Column Chromatography: Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) column chromatography are widely used.[1][6]
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High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, is crucial for obtaining high-purity compounds.[1][7]
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Counter-Current Chromatography (CCC): Techniques like High-Speed Counter-Current Chromatography (HSCCC) are effective for minimizing compound degradation and improving recovery rates.[1][6][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound after extraction. | Inefficient extraction solvent or conditions. | Optimize the extraction solvent based on the polarity of this compound. Consider using a sequence of solvents with increasing polarity. For some sesquiterpene lactones, water or methanol/water mixtures have proven effective.[9] Also, optimize extraction time and temperature; prolonged extraction at elevated temperatures can lead to degradation.[9] |
| Degradation of the target compound during purification. | pH or temperature instability. | Maintain a slightly acidic pH (e.g., 5.5) during aqueous extraction and purification steps.[3] Avoid high temperatures; if necessary, perform purification steps at lower temperatures (e.g., 4°C).[4][10] |
| Co-elution of impurities with this compound in chromatography. | Insufficient resolution of the chromatographic method. | Employ a multi-step chromatographic approach. Combine normal-phase and reversed-phase chromatography.[6] For HPLC, optimize the mobile phase gradient and consider using a different column chemistry. Consider advanced techniques like counter-current chromatography for better separation of complex mixtures.[1][6] |
| Irreversible binding of the compound to the chromatography column. | Strong interaction between the compound and the stationary phase. | For silica gel chromatography, if the compound is highly polar, consider using a more polar mobile phase or deactivating the silica gel with a small amount of water. For reversed-phase chromatography, ensure the mobile phase has sufficient organic solvent to elute the compound. |
| Peak tailing or broadening in HPLC. | Secondary interactions with the stationary phase or column overload. | Add a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress ionization of silanol groups on the stationary phase. Ensure the sample load is not exceeding the column's capacity. |
Experimental Protocols
General Extraction Protocol for Sesquiterpene Lactones
This protocol is a general guideline and should be optimized for this compound.
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Plant Material Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder.
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Solvent Extraction:
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Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period (e.g., 17 hours).[9]
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Alternatively, perform Soxhlet extraction for a more efficient process, but be mindful of potential thermal degradation.
-
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Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.
Liquid-Liquid Partitioning Protocol
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Initial Partitioning: Resuspend the concentrated crude extract in a water/methanol mixture and partition it against a non-polar solvent like n-hexane to remove non-polar impurities such as fats and waxes.
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Further Fractionation: Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane or ethyl acetate, to separate compounds based on their polarity.
Column Chromatography Purification Protocol
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Stationary Phase: Prepare a column with silica gel (for normal-phase) or C18-functionalized silica (for reversed-phase).
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Sample Loading: Adsorb the dried extract or fraction onto a small amount of silica gel and load it onto the column.
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Elution:
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Normal-Phase: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
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Reversed-Phase: Start with a polar mobile phase (e.g., water) and gradually increase the concentration of an organic solvent (e.g., methanol, acetonitrile).
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) or HPLC.
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Final Purification: Pool the fractions containing the compound of interest and subject them to further purification, such as preparative HPLC, to achieve high purity.
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound.
Troubleshooting Logic for Low Purification Yield
Caption: A decision tree for troubleshooting low purification yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Isogermafurenolide | C15H20O2 | CID 14038405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of Hydroxyisogermafurenolide Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Hydroxyisogermafurenolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges encountered during the analysis of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC separation of this compound isomers, presented in a question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of my this compound isomers?
A1: Poor resolution of closely related isomers like this compound diastereomers is a common challenge. Several factors can contribute to this issue. The resolution in HPLC is primarily governed by column efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve separation, you can systematically optimize these parameters.
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Optimize Selectivity (α): This is often the most impactful parameter for separating isomers.[2]
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Mobile Phase Composition: Altering the organic modifier in your mobile phase can significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or vice versa. The different solvent properties can change the interaction between the isomers and the stationary phase.[1][2]
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Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is a powerful next step. For instance, if you are using a standard C18 column, switching to a phenyl-hexyl or a cyano column can introduce different separation mechanisms, such as π-π interactions, which can be beneficial for separating aromatic or structurally rigid isomers.[1]
-
-
Increase Column Efficiency (N):
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Optimize Retention Factor (k'):
Q2: My peaks for the this compound isomers are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
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Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on your analytes, leading to tailing.
-
Mobile Phase pH: Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[3]
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Column Choice: Using an end-capped column can minimize the number of free silanol groups available for secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks. Try reducing the injection volume or the concentration of your sample.
-
Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.
Q3: I am observing split peaks for my this compound isomers. What is the likely cause?
A3: Split peaks can be frustrating and can arise from several issues, from sample preparation to column problems.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks. This may require replacing the column.
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Co-elution of Isomers: In some cases, what appears to be a split peak may actually be two very closely eluting isomers. To investigate this, you can try reducing the injection volume to see if the two peaks become more distinct. Further optimization of the mobile phase or stationary phase may be needed to fully resolve them.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: For sesquiterpene lactones like this compound, a reversed-phase HPLC method is a common and effective starting point. Based on published methods for similar compounds, a good initial set of conditions would be:
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.
-
Detection: UV detection at a wavelength around 210 nm is often suitable for sesquiterpene lactones.
From this starting point, you can optimize the gradient, flow rate, and other parameters to achieve the desired separation.
Q2: Should I use isocratic or gradient elution for separating this compound isomers?
A2: For a mixture of isomers that are likely to have similar retention times, a shallow gradient or even an isocratic elution may be necessary to achieve baseline separation. Gradient elution is useful for screening a wide range of polarities and for separating complex mixtures. However, for fine-tuning the separation of closely related isomers, an isocratic method often provides better resolution and reproducibility once the optimal mobile phase composition has been determined.
Q3: How can I confirm the identity of the separated isomer peaks?
A3: While HPLC can separate the isomers, it does not provide structural information for definitive identification. To confirm the identity of each peak, you will need to use a hyphenated technique such as HPLC-Mass Spectrometry (HPLC-MS) or collect the fractions from the HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Below is a detailed methodology for a typical reversed-phase HPLC separation of sesquiterpene lactone isomers, which can be adapted for this compound.
Sample Preparation:
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Accurately weigh a known amount of the plant extract or sample containing this compound isomers.
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Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
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Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Method:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Quantitative Data Summary
The following table summarizes typical ranges for key HPLC parameters that can be optimized for the separation of this compound isomers.
| Parameter | Typical Range | Rationale for Optimization |
| Organic Modifier (%) | 30 - 70% | Affects retention time and selectivity. |
| Flow Rate (mL/min) | 0.8 - 1.2 | Influences resolution and analysis time. |
| Column Temperature (°C) | 20 - 40 | Can affect selectivity and peak shape. |
| Acid Modifier (%) | 0.05 - 0.2% | Reduces peak tailing by suppressing silanol interactions. |
Visualizations
Experimental Workflow for HPLC Method Development
Caption: A typical workflow for developing and optimizing an HPLC method.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Key factors and solutions for troubleshooting poor HPLC resolution.
References
- 1. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structural characterization of dimeric sesquiterpene lactones in Inula japonica Thunb. by high-performance liquid chromatography/electrospray ionization with multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting low bioactivity of synthetic Hydroxyisogermafurenolide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Hydroxyisogermafurenolide. The information is designed to address common challenges encountered during experimental work and to ensure the optimal bioactivity of the compound.
Troubleshooting Guide: Low Bioactivity of Synthetic this compound
Low or inconsistent bioactivity of synthetic this compound can arise from a variety of factors, from compound integrity to experimental design. This guide provides a systematic approach to identifying and resolving these issues.
Question: My synthetic this compound shows significantly lower bioactivity than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to lower-than-expected bioactivity. We recommend a stepwise investigation of the following possibilities:
Step 1: Verify Compound Identity and Purity
| Potential Issue | Recommended Action |
| Incorrect Chemical Structure | Confirm the structure of your synthetic compound by comparing its NMR data with published spectra for this compound. |
| Presence of Impurities | Analyze the purity of your sample using HPLC. Impurities from the synthesis or degradation products can interfere with the bioactivity. |
| Residual Solvents | Residual solvents from purification can be toxic to cells or interfere with assays. Use techniques like GC-MS to check for and quantify residual solvents. |
Step 2: Assess Compound Stability and Handling
Sesquiterpene lactones, the class of compounds this compound belongs to, can be sensitive to environmental conditions.
| Potential Issue | Recommended Action |
| Degradation during Storage | Store the compound as a dry powder at -20°C or lower, protected from light and moisture. For solutions, use anhydrous DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Instability in Assay Media | This compound may be unstable in aqueous media at physiological pH (7.4) and temperature (37°C). Prepare fresh solutions immediately before use. Consider conducting a time-course experiment to assess compound stability in your specific assay medium. |
Step 3: Review Experimental Protocol and Assay Conditions
The design of your biological assay is critical for obtaining reliable results.
| Potential Issue | Recommended Action |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific assay. |
| Cell Line Sensitivity | The bioactivity of this compound may be cell-line specific. If possible, test the compound on multiple cell lines to assess its activity spectrum. |
| Assay Interference | Some compounds can interfere with assay readouts (e.g., autofluorescence). Include appropriate controls to rule out assay artifacts. |
| Incorrect Vehicle Control | Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental and control groups and is at a level that does not affect cell viability or the assay readout. |
Frequently Asked Questions (FAQs)
Q1: What is the expected bioactivity of this compound?
A1: this compound belongs to the germacrane class of sesquiterpene lactones. Compounds in this class have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects. The specific activity and potency of this compound should be determined empirically in your experimental system.
Q2: How should I prepare stock solutions of this compound?
A2: We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Store this stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and prevent degradation.
Q3: What are the key structural features of this compound that are important for its bioactivity?
A3: For many sesquiterpene lactones, the α-methylene-γ-lactone moiety is a key structural feature responsible for their biological activity, as it can react with nucleophiles such as cysteine residues in proteins. The overall three-dimensional structure of the germacrane skeleton also plays a crucial role in target binding.
Q4: Can I use this compound in animal models?
A4: Before in vivo studies, it is essential to conduct thorough in vitro characterization and preliminary toxicity assessments. The formulation of the compound for in vivo administration will be critical and may require the use of specific delivery vehicles to ensure solubility and bioavailability.
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment of Synthetic this compound by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water or methanol and water, with or without a modifier like 0.1% formic acid. The exact ratio will need to be optimized.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of your synthetic this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume (e.g., 10 µL) of the standard solution and then the sample solution.
-
Run the analysis using a suitable C18 column and a UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound. Purity can be calculated based on the relative peak area.
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed your target cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Anti-inflammatory Activity Assay - Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells with medium only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known anti-inflammatory agent and LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the inhibitory effect of this compound on NO production compared to the LPS-stimulated vehicle control.
Data Presentation
Table 1: Representative Cytotoxic Activity of a Germacrane Sesquiterpenoid (Compound X) against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| Human Colon Cancer (HCT116) | 5.2 |
| Human Breast Cancer (MCF-7) | 8.9 |
| Human Lung Cancer (A549) | 12.5 |
| Human Leukemia (HL-60) | 2.1 |
Table 2: Representative Anti-inflammatory Activity of a Germacrane Sesquiterpenoid (Compound Y)
| Assay | IC50 (µM) |
| NO Production in LPS-stimulated RAW 264.7 cells | 15.8 |
| TNF-α Production in LPS-stimulated RAW 264.7 cells | 22.4 |
| IL-6 Production in LPS-stimulated RAW 264.7 cells | 18.1 |
Visualizations
Caption: Troubleshooting workflow for low bioactivity.
Caption: General experimental workflow.
Caption: Hypothetical signaling pathway inhibition.
Preventing degradation of Hydroxyisogermafurenolide during storage
This technical support center provides guidance on preventing the degradation of Hydroxyisogermafurenolide during storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound, as a sesquiterpene lactone, is susceptible to degradation from several factors, including:
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Temperature: Elevated temperatures can accelerate degradation. Sesquiterpene lactones are often thermolabile.[1][2]
-
pH: Exposure to acidic or basic conditions can lead to hydrolysis and other chemical transformations. Stability is often greater at a slightly acidic pH.[3]
-
Light: UV radiation can induce degradation, potentially through photolytic reactions such as the addition of water across double bonds.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent for storage is critical. Protic solvents like ethanol have been shown to react with some sesquiterpene lactones, leading to the formation of adducts.[5]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, in a freezer. For short-term storage, refrigeration at 2-8°C may be acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Form: Store as a dry, solid powder whenever possible. If a solution is necessary, use an appropriate aprotic solvent and prepare it fresh before use.
Q3: Which solvents are suitable for storing this compound?
A3: For short-term storage in solution, aprotic solvents are generally preferred to avoid reactions with the compound. Suitable solvents may include:
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
Acetone
It is crucial to use high-purity, anhydrous solvents. Avoid long-term storage in protic solvents like ethanol or methanol, as they can form adducts with the molecule.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or purity over time. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analyze for Degradation Products: Use analytical techniques like HPLC or LC-MS to check for the presence of degradation products.[6][7] 3. Solvent Check: If stored in solution, consider if the solvent could be reacting with the compound. Switch to a recommended aprotic solvent if necessary. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize New Peaks: Use LC-MS to determine the mass of the new peaks and hypothesize their structures based on common degradation pathways (e.g., hydrolysis, oxidation, adduct formation). 2. Review Handling Procedures: Assess if the compound has been exposed to high temperatures, inappropriate pH, or prolonged light during handling. |
| Discoloration or change in physical appearance of the sample. | Significant degradation or contamination. | 1. Discard the Sample: If significant physical changes are observed, it is best to discard the sample to avoid compromising experimental results. 2. Implement Stricter Storage Protocols: Review and improve storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- Buffers (pH 3, 5, 7.4, 9)
- Solvents (Acetonitrile, Ethanol, DMSO)
- Incubators/water baths set to 4°C, 25°C, and 40°C
- UV light source (e.g., 366 nm)
- Amber and clear glass vials
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare stock solutions of this compound in the chosen solvents and buffers at a known concentration (e.g., 1 mg/mL).
- Aliquot the solutions into different vials for each test condition (temperature, light exposure, pH).
- For light stability, expose samples in clear vials to a UV light source, while keeping control samples in amber vials in the dark.
- Incubate the vials at the specified temperatures.
- At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
- Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.
3. Data Analysis:
- Plot the concentration of this compound as a function of time for each condition.
- Calculate the degradation rate constant and half-life under each condition.
Protocol 2: Analytical Method for Detecting Degradation
1. Instrumentation:
- HPLC system with a UV-Vis detector or a Mass Spectrometer (LC-MS).
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
- A gradient of acetonitrile and water is commonly used for the separation of sesquiterpene lactones. A typical gradient might be:
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds.
3. Detection:
- UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined, but a range of 210-260 nm is common for similar compounds).
- Mass spectrometry can provide molecular weight information for both the parent compound and any degradation products.
Data Presentation
Table 1: Effect of Temperature on the Stability of this compound in Acetonitrile (Stored in the dark)
| Storage Temperature (°C) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| -20 | >99 | >99 |
| 4 | 98 | 95 |
| 25 | 92 | 80 |
| 40 | 85 | 65 |
Table 2: Effect of pH on the Stability of this compound at 25°C
| pH | Purity after 24 hours (%) | Purity after 72 hours (%) |
| 3.0 | 99 | 97 |
| 5.5 | 98 | 96 |
| 7.4 | 90 | 75 |
| 9.0 | 70 | 40 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lavierebelle.org [lavierebelle.org]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Refinement of spectroscopic analysis for Hydroxyisogermafurenolide structure elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis and structure elucidation of Hydroxyisogermafurenolide and related sesquiterpene lactones.
Frequently Asked Questions (FAQs)
Q1: What are the essential NMR experiments for the structure elucidation of a germacranolide sesquiterpene like this compound?
A1: For complete structure elucidation, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. The standard suite of experiments includes:
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
DEPT-135: Distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds, which helps in establishing proton connectivity within spin systems.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms (¹JCH), providing direct ¹H-¹³C one-bond correlations.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry of the molecule.[5]
Q2: I am observing significant peak overlap in the ¹H NMR spectrum of my sample. How can I resolve these signals?
A2: Peak overlap is a common challenge in the analysis of complex molecules like sesquiterpene lactones. Several strategies can be employed to resolve overlapping signals:
-
Use a higher field NMR spectrometer: Higher magnetic field strengths (e.g., 600 MHz or 800 MHz) provide better spectral dispersion, which can separate overlapping multiplets.
-
Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential chemical shift changes, potentially resolving overlapping signals.[6]
-
2D NMR techniques: 2D experiments like COSY, HSQC, and HMBC spread the signals into a second dimension, which can resolve overlaps observed in the 1D spectrum.[1][4]
-
Vary the temperature: Acquiring the spectrum at a different temperature can sometimes alter the chemical shifts of certain protons, aiding in resolution. This is particularly useful if conformational isomers are present.
Q3: My HMBC spectrum shows very weak or no cross-peaks for some key correlations. What could be the issue?
A3: The absence or weakness of expected HMBC correlations can be due to several factors:
-
Non-optimal delay for J-coupling: The HMBC experiment is optimized for a specific range of long-range coupling constants (ⁿJCH). The default setting (often around 8 Hz) may not be optimal for all correlations in your molecule. If you suspect a correlation with a smaller or larger coupling constant, you may need to acquire additional HMBC spectra with different delay times (e.g., optimized for 5 Hz and 10 Hz) to observe all correlations.
-
Molecular geometry: The magnitude of the three-bond coupling constant (³JCH) is dependent on the dihedral angle (Karplus relationship). If the dihedral angle between the proton and the carbon is close to 90°, the coupling constant will be very small, leading to a weak or absent cross-peak.
-
Relaxation: If the relaxation time (T₂) of a particular nucleus is very short, the signal may decay significantly during the pulse sequence, resulting in a weak cross-peak.
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
| Possible Cause | Troubleshooting Steps |
| Low sample concentration | The natural abundance of ¹³C is only 1.1%, requiring a more concentrated sample compared to ¹H NMR. If possible, increase the amount of sample dissolved in the NMR solvent. |
| Insufficient number of scans | Increase the number of scans to improve the signal-to-noise ratio. Doubling the number of scans will increase the signal-to-noise by a factor of √2. |
| Incorrect pulse parameters | Ensure that the acquisition parameters, particularly the relaxation delay (d1), are set appropriately to allow for full relaxation of the carbon nuclei between scans. |
| Poor shimming | Poor magnetic field homogeneity can lead to broad lines and reduced signal height. Re-shim the spectrometer. |
Problem 2: Phasing Issues and Baseline Distortions in 1D and 2D Spectra
| Possible Cause | Troubleshooting Steps |
| Incorrect phasing parameters | Manually re-phase the spectrum. For 1D spectra, adjust the zero-order (ph0) and first-order (ph1) phase correction. For 2D spectra, phase correction needs to be applied in both dimensions. |
| Truncated FID | If the acquisition time was too short, the Free Induction Decay (FID) may be truncated, leading to baseline oscillations (sinc wiggles) after Fourier transformation. If possible, re-acquire the spectrum with a longer acquisition time. |
| Baseline correction issues | Apply an appropriate baseline correction algorithm (e.g., polynomial fitting) to correct for baseline distortions. |
| Very strong solvent signal | An intense residual solvent signal can sometimes lead to baseline distortions. Consider using solvent suppression techniques if the signals of interest are close to the solvent peak. |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Purity: Ensure the isolated compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Mass of Sample: Weigh approximately 5-10 mg of the purified this compound for ¹H and 2D NMR, and 15-30 mg for a good quality ¹³C NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for sesquiterpene lactones.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C). Often, the residual solvent peak is used for referencing (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm).
Standard Protocol for 2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
| Experiment | Key Parameters | Purpose in Structure Elucidation |
| COSY | Spectral width: ~12 ppm in both dimensions; Number of increments: 256-512 in t1; Number of scans: 4-8. | To establish proton-proton connectivities within spin systems. |
| HSQC | ¹H spectral width: ~12 ppm; ¹³C spectral width: ~180 ppm; Number of increments: 128-256 in t1; Number of scans: 8-16. | To identify which protons are directly attached to which carbons. |
| HMBC | ¹H spectral width: ~12 ppm; ¹³C spectral width: ~200 ppm; Number of increments: 256-512 in t1; Number of scans: 16-64; Long-range coupling delay optimized for ~8 Hz. | To connect fragments through long-range proton-carbon correlations and to assign quaternary carbons. |
| NOESY | Spectral width: ~12 ppm in both dimensions; Mixing time: 300-800 ms; Number of increments: 256-512 in t1; Number of scans: 16-32. | To determine the relative stereochemistry by identifying protons that are close in space. |
Data Presentation
Note: As specific experimental data for this compound is not publicly available, the following tables are presented as templates based on typical values for related germacranolide sesquiterpenes. These should be used as a guide for data organization.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Germacranolide (Template)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | Key HMBC Correlations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| 6 | ||||
| 7 | ||||
| 8 | ||||
| 9 | ||||
| 10 | ||||
| 11 | ||||
| 12 | ||||
| 13 | ||||
| 14 | ||||
| 15 |
Table 2: Key NOESY Correlations for Stereochemical Assignment (Template)
| Proton 1 | Proton 2 | Interpretation |
| H-X | H-Y | Protons H-X and H-Y are on the same face of the molecule. |
| H-A | H-B | Protons H-A and H-B are in close spatial proximity. |
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the isolation and structure elucidation of this compound.
Logical Relationships in 2D NMR-based Structure Elucidation
Caption: Inter-relationships of different NMR experiments in determining the final chemical structure.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Troubleshooting [chem.rochester.edu]
Enhancing the resolution of Hydroxyisogermafurenolide in chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of Hydroxyisogermafurenolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution and overall quality of their chromatographic separations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. A C18 column is a suitable initial choice for the stationary phase. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like phosphoric or formic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is typically effective for separating sesquiterpene lactones.[1][2] Detection is commonly performed using a UV detector at a wavelength of around 210 nm, as many sesquiterpene lactones have a chromophore that absorbs in this region.[1][3]
Q2: My peak for this compound is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors.[4][5] One primary cause for tailing of basic compounds is the interaction with residual silanol groups on the silica-based stationary phase.[4][6] To address this, consider the following:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing unwanted secondary interactions.[6][7]
-
Use of an End-Capped Column: Employing a column with high-quality end-capping will minimize the number of accessible free silanol groups.
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol sites.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Q3: I am observing co-elution of this compound with other isomeric compounds. How can I improve the resolution?
A3: Co-elution of isomers is a challenging separation problem that often requires careful method optimization.[8][9][10] Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase: Adjusting the organic solvent ratio (e.g., acetonitrile vs. methanol) can alter the selectivity of the separation.[7] Experiment with different gradient slopes; a shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase chemistry can provide the necessary selectivity. For example, a phenyl-hexyl or a biphenyl column can offer different retention mechanisms compared to a standard C18 column, which may resolve the isomers.[7][11]
-
Adjust the Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution.[12][13] Experiment with different column temperatures (e.g., in the range of 25-40°C).
-
Decrease the Flow Rate: A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation, though it will also increase the analysis time.[13]
Q4: What are the best practices for sample preparation when analyzing this compound from a complex matrix like a plant extract?
A4: Proper sample preparation is crucial to protect the analytical column and ensure accurate and reproducible results.[14][15] For plant extracts, a solid-phase extraction (SPE) cleanup step is often recommended to remove interfering compounds. A typical workflow would involve:
-
Extraction: Extract the plant material with a suitable organic solvent (e.g., methanol or ethanol).
-
Filtration: Filter the extract to remove particulate matter.
-
Concentration: Evaporate the solvent to concentrate the sample.
-
SPE Cleanup: Re-dissolve the residue in a weak solvent and pass it through an appropriate SPE cartridge (e.g., C18) to remove highly polar and non-polar interferences.
-
Final Preparation: Elute the fraction containing this compound, evaporate the solvent, and reconstitute the residue in the initial mobile phase for HPLC analysis.[16]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution/Overlapping Peaks | Mobile phase composition is not optimal. | Modify the gradient profile (make it shallower). Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).[7] Adjust the pH of the aqueous component.[17] |
| Stationary phase is not providing sufficient selectivity. | Switch to a column with a different chemistry (e.g., Phenyl-Hexyl, Biphenyl).[7] Use a column with a smaller particle size for higher efficiency. | |
| Flow rate is too high. | Reduce the flow rate to allow for better separation.[13] | |
| Column temperature is not optimized. | Experiment with different column temperatures to alter selectivity.[12] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH with an acid (e.g., 0.1% formic acid).[6] |
| Column is overloaded. | Reduce the sample concentration or injection volume. | |
| Column is contaminated or has a void. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Peak Fronting | Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase. |
| Column overload. | Decrease the amount of sample injected. | |
| Channeling in the column. | Replace the column. | |
| Irreproducible Retention Times | Inadequate column equilibration between injections. | Increase the equilibration time to at least 10 column volumes. |
| Mobile phase composition is inconsistent. | Ensure accurate mobile phase preparation and proper mixing. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Baseline Noise or Drift | Contaminated or degraded mobile phase. | Prepare fresh mobile phase using high-purity solvents and additives. |
| Air bubbles in the system. | Degas the mobile phase. | |
| Detector lamp is failing. | Replace the detector lamp. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general guideline based on methods used for similar sesquiterpene lactones and should be optimized for your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
4. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 30% B 5-20 min: 30-70% B 20-25 min: 70-100% B 25-30 min: 100% B 30.1-35 min: 30% B (re-equilibration) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for improving chromatographic resolution.
References
- 1. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of chlorogenic acid, caffeic acid, alantolactone and isoalantolactone in Inula helenium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. chromacademy.com [chromacademy.com]
- 6. agilent.com [agilent.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. longdom.org [longdom.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Analysis of Hydroxyisogermafurenolide and Other Sesquiterpenoid Lactones
For Immediate Release
A deep dive into the bioactivity of Hydroxyisogermafurenolide, a promising sesquiterpenoid lactone, reveals its potent anticancer properties and positions it as a significant candidate for further drug development. This comparative guide provides a comprehensive analysis of its performance against other well-known sesquiterpenoid lactones, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Sesquiterpenoid lactones (SLs) are a diverse group of naturally occurring compounds renowned for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The presence of an α-methylene-γ-lactone moiety is a key structural feature responsible for much of their bioactivity.[3] This guide focuses on this compound, also known as 7-α-Hydroxyfrullanolide, and compares its bioactivity with other prominent SLs such as Parthenolide, Costunolide, Dehydrocostus lactone, and Helenalin.
Anticancer Activity: A Clear Frontrunner
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells.[1][4] Experimental data shows that it induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner.[1] When compared to other SLs, its potency is notable.
Table 1: Comparative Cytotoxicity of Sesquiterpenoid Lactones against various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 11.96 | [1] |
| MCF-7 | Breast Adenocarcinoma | 16.31 | [1] | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 17.52 | [1] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 | [3][5] |
| MCF-7 | Breast Adenocarcinoma | 9.54 | [3][5] | |
| A549 | Lung Carcinoma | 4.3 | [4] | |
| TE671 | Medulloblastoma | 6.5 | [4] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [4] | |
| GLC-82 | Non-Small Cell Lung Cancer | 6.07 | [6] | |
| Helenalin | RD | Rhabdomyosarcoma | 5.26 (24h) | [7] |
| RH30 | Rhabdomyosarcoma | IC50 in µM range | [7] | |
| T47D | Breast Cancer | 2.23 (72h) | [8] | |
| Costunolide | Various | (Data not shown) | Potent activity reported | [9][10] |
| Artemisinin | Various | (Data not shown) | Potent activity reported | [1][11] |
Anti-inflammatory and Antimicrobial Properties
While quantitative data for the anti-inflammatory and antimicrobial activities of this compound are not as extensively documented as its anticancer effects, preliminary studies indicate significant potential. It has been shown to inhibit the production of pro-inflammatory cytokines.[12][13] The compound has also exhibited significant antibacterial activity, particularly against Gram-positive bacteria.[5][7]
In comparison, other SLs have well-established anti-inflammatory and antimicrobial profiles. Costunolide, for instance, has been shown to inhibit nitric oxide (NO) production, a key inflammatory mediator.[9][14] Dehydrocostus lactone and Costunolide have demonstrated notable antimicrobial activity with specific Minimum Inhibitory Concentrations (MICs) against various pathogens.[15][16][17]
Table 2: Comparative Anti-inflammatory Activity of Sesquiterpenoid Lactones
| Compound | Assay | Cell Line/Model | Activity | Reference |
| This compound | Cytokine Inhibition | Human mononuclear cells | Significant inhibition of TNF-α and IL-6 | [12] |
| Costunolide | NO Production Inhibition | RAW 264.7 Macrophages | Potent inhibition | [14][18] |
| Parthenolide | (Data not shown) | Known anti-inflammatory agent | [4] | |
| Helenalin | (Data not shown) | Known anti-inflammatory agent |
Table 3: Comparative Antimicrobial Activity of Sesquiterpenoid Lactones
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Gram-positive bacteria | Significant activity reported | [5][7] |
| Dehydrocostus lactone | Mycobacterium tuberculosis | 2 | [15][17] |
| Mycobacterium avium | 16 | [15][17] | |
| Costunolide | Trichophyton simii | 31.25 | [16] |
| Trichophyton mentagrophytes | 62.5 | [16] | |
| Trichophyton rubrum | 31.25 | [16] |
Signaling Pathways and Mechanisms of Action
The bioactivity of sesquiterpenoid lactones is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival. The NF-κB and MAPK signaling pathways are prominent targets.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key bioactivity assays are provided below.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sesquiterpenoid lactone.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a common method for measuring nitrite concentration, an indicator of NO production by cells like macrophages.
Protocol Steps:
-
Cell Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[12]
Protocol Steps:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound emerges as a highly promising sesquiterpenoid lactone with potent anticancer activity, particularly against aggressive breast cancer subtypes. While its anti-inflammatory and antimicrobial properties require further quantitative investigation, initial findings are encouraging. This comparative guide highlights the therapeutic potential of this compound and provides a valuable resource for researchers dedicated to the discovery and development of novel natural product-based therapeutics. The detailed experimental protocols and pathway diagrams offer a solid foundation for future studies aimed at elucidating the full spectrum of its bioactivity and mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial reactions on 7alpha-hydroxyfrullanolide and evaluation of biotransformed products for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Anti-microbial, anti-oxidant, and anti-breast cancer properties unraveled in yeast carotenoids produced via cost-effective fermentation technique utilizing waste hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells [PeerJ] [peerj.com]
- 10. 7-hydroxyfrullanolide, a sesquiterpene lactone, inhibits pro-inflammatory cytokine production from immune cells and is orally efficacious in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Hydroxy Frullanolide, a sesquiterpene lactone, increases intracellular calcium amounts, lowers CD4+ T cell and macrophage responses, and ameliorates DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive sesquiterpene lactones and other compounds isolated from Vernonia cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer mechanism of 7-α-hydroxyfrullanolide on microtubules and computational prediction of its target binding in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 7-Hydroxy Frullanolide Ameliorates Isoproterenol-Induced Myocardial Injury through Modification of iNOS and Nrf2 Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 7-Hydroxy Frullanolide Ameliorates Isoproterenol-Induced Myocardial Injury through Modification of iNOS and Nrf2 Genes [mdpi.com]
Validation of a new analytical method for Hydroxyisogermafurenolide
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The performance of this new method is compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method to offer researchers a clear perspective on the available analytical options. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and robustness of the analytical procedures. [1][2]
Introduction to Analytical Method Validation
Analytical method validation is a critical process that provides documented evidence that a test procedure is suitable for its intended purpose. [1][2]This involves a series of experiments to evaluate the performance characteristics of the method, ensuring its accuracy, precision, specificity, and sensitivity. [3]For pharmaceutical applications, adherence to guidelines from regulatory bodies such as the ICH is mandatory to ensure the quality and safety of drug products. [1][4]The validation process for analytical methods is essential for both new methods and when modifications are made to existing ones. [1] This guide focuses on the validation of a novel, rapid, and cost-effective HPLC-UV method for the quantification of this compound, a sesquiterpene lactone of potential therapeutic interest. The validation parameters of this new method are systematically evaluated and compared against a previously established GC-MS method.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the required sensitivity and specificity. [5]High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. [4][6]Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds, offering high sensitivity and structural information. [5][7]
Quantitative Data Summary
The following tables summarize the validation parameters for the new HPLC-UV method and the comparative GC-MS method for the analysis of this compound.
Table 1: Linearity and Range
| Parameter | New HPLC-UV Method | Comparative GC-MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 |
| Regression Equation | y = 25432x + 1587 | y = 48765x + 987 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | New HPLC-UV Method (% Recovery) | Comparative GC-MS Method (% Recovery) |
| Low (5 µg/mL) | 99.8% | 99.2% |
| Medium (50 µg/mL) | 100.5% | 101.1% |
| High (90 µg/mL) | 99.5% | 99.9% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | New HPLC-UV Method (%RSD) | Comparative GC-MS Method (%RSD) |
| Repeatability (Intra-day) | 0.85% | 1.10% |
| Intermediate Precision (Inter-day) | 1.25% | 1.45% |
Table 4: Sensitivity
| Parameter | New HPLC-UV Method | Comparative GC-MS Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below.
New HPLC-UV Method
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : Acetonitrile:Water (60:40, v/v).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Detection Wavelength : 220 nm.
-
Column Temperature : 25°C.
Comparative GC-MS Method
-
Instrumentation : Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Mass Range : m/z 50-500.
Validation Procedures
-
Linearity : A series of at least five concentrations of this compound standard solutions were prepared and analyzed. [1]The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient was determined.
-
Accuracy : The accuracy of the method was determined by recovery studies. [8]Known amounts of this compound were spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
-
Precision : The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision). [4]Repeatability was determined by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.
-
Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix was assessed. This was done by analyzing a blank matrix, a spiked matrix, and a sample containing potential impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jespublication.com [jespublication.com]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. wjpmr.com [wjpmr.com]
- 7. impactfactor.org [impactfactor.org]
- 8. ikev.org [ikev.org]
A Comparative Analysis of the Anti-inflammatory Effects of Hydroxyisogermafurenolide Across Different Cell Lines: A Methodological Guide
Notice: Due to the current lack of publicly available research specifically detailing the anti-inflammatory effects of Hydroxyisogermafurenolide, this guide serves as a comprehensive template. It outlines the standard methodologies and data presentation formats for the cross-validation of a novel anti-inflammatory compound in two widely-used cell lines: murine macrophages (RAW 264.7) and human monocytes (THP-1). This framework can be readily adapted once experimental data for this compound become available.
The validation of a compound's therapeutic potential across different cell models is a cornerstone of preclinical research. It provides insights into species-specific effects and the conservation of mechanisms of action. This guide compares the hypothetical anti-inflammatory performance of a test compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 and PMA-differentiated THP-1 cells, which are standard models for studying inflammation.[1][2]
Comparative Efficacy of a Test Compound in RAW 264.7 and THP-1 Cells
The following table summarizes hypothetical quantitative data for a test compound, illustrating how its anti-inflammatory activity can be presented for comparative purposes. The data points represent common endpoints in inflammation assays.
| Parameter | RAW 264.7 Cells | Differentiated THP-1 Cells |
| Nitric Oxide (NO) Production IC₅₀ (µM) | 15.2 ± 1.8 | Not Applicable (human cells produce less NO) |
| TNF-α Secretion IC₅₀ (µM) | 12.5 ± 1.1 | 18.9 ± 2.3 |
| IL-6 Secretion IC₅₀ (µM) | 18.7 ± 2.4 | 25.4 ± 3.1 |
| p65 Nuclear Translocation Inhibition (%) at 20 µM | 65% | 58% |
| p38 MAPK Phosphorylation Inhibition (%) at 20 µM | 72% | 68% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the standard protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
RAW 264.7 Murine Macrophages:
-
Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[2][3]
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the specified duration (e.g., 24 hours for cytokine analysis).[2][3]
-
-
THP-1 Human Monocytes:
-
Culture: THP-1 monocytes are maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: To differentiate into macrophage-like cells, THP-1 monocytes are treated with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. The medium is then replaced with fresh, PMA-free medium, and the cells are allowed to rest for 24 hours.[1]
-
Treatment: Differentiated THP-1 cells are pre-treated with the test compound for 1-2 hours, followed by stimulation with 1 µg/mL of LPS.[4]
-
Nitric Oxide (NO) Production Assay (Griess Test)
-
RAW 264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of LPS stimulation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.[2]
Cytokine Quantification (ELISA)
-
Cell culture supernatants from both RAW 264.7 and differentiated THP-1 cells are collected after the 24-hour LPS stimulation period.
-
The concentrations of secreted cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][5]
-
Absorbance is read on a microplate reader, and cytokine concentrations are determined by comparison with a standard curve.
Western Blot Analysis for Signaling Pathways
-
Cells are seeded in 6-well plates and treated with the test compound followed by a shorter LPS stimulation (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation).
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and NF-κB pathway proteins (e.g., p-p65, p-IκBα).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visually represent the experimental workflow and the key signaling pathways involved in the inflammatory response.
References
Unveiling the Therapeutic Promise of Hydroxyisogermafurenolide: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and favorable safety profiles is a cornerstone of modern drug discovery. In this context, natural products, particularly sesquiterpene lactones, have emerged as a promising reservoir of bioactive compounds.[1][2][3] This guide provides an in-depth comparative analysis of the therapeutic potential of Hydroxyisogermafurenolide, a germacranolide sesquiterpene lactone, benchmarked against established alternatives in preclinical in vivo models of inflammation and cancer. Due to the limited availability of direct in vivo data for this compound, this guide leverages experimental data from closely related and well-investigated germacranolide sesquiterpene lactones, namely Parthenolide and Costunolide, to provide a representative comparison.
Comparative In Vivo Efficacy: A Tabular Overview
The following tables summarize the quantitative in vivo data for representative germacranolide sesquiterpene lactones in established preclinical models of inflammation and cancer.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Germacranolide Sesquiterpene Lactones (Representative) | ||||
| Parthenolide | Carrageenan-induced paw edema in rats | 10 mg/kg, oral | Significant reduction in paw edema | [4] |
| Standard Anti-Inflammatory Drug | ||||
| Indomethacin | Carrageenan-induced paw edema in rats | 10 mg/kg, intraperitoneal | Significant reversal of inflammation-induced thermal hypersensitivity and partial reversal of edema | [5] |
Table 2: In Vivo Anticancer Activity
| Compound/Drug | Animal Model | Dosing Regimen | Efficacy | Reference |
| Germacranolide Sesquiterpene Lactones (Representative) | ||||
| Parthenolide | Triple negative breast cancer xenograft in mice | 20 and 40 mg/kg/day | Significant decrease in the size of gross pancreatic cancer at 40 mg/kg | [6] |
| Costunolide | Breast cancer MCF-7 xenografts | Not specified | Synergistic anti-cancer effect when combined with dehydrocostuslactone | [7] |
| Standard Chemotherapeutic Agent | ||||
| Doxorubicin | Melanoma xenograft in mice | Not specified | Limited efficacy as a single agent | [8] |
Key Signaling Pathways in Therapeutic Action
Germacranolide sesquiterpene lactones exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cancer progression. The NF-κB and STAT3 signaling cascades are prominent targets.[9][10]
References
- 1. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 3. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Benchmarking the purity of synthesized Hydroxyisogermafurenolide against a natural standard
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of synthesized Hydroxyisogermafurenolide with its naturally occurring counterpart, isolated from Lindera aggregata. The purity of the synthetically derived compound is benchmarked against the natural standard using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is intended to provide researchers, scientists, and drug development professionals with objective data to evaluate the quality and suitability of synthetic this compound for their research needs.
Introduction
This compound is a germacrane-type sesquiterpene lactone that has garnered interest within the scientific community. Traditionally, this compound has been obtained through extraction from natural sources, a process that can be time-consuming and yield variable quantities. The recent advent of a synthetic route to this compound offers a promising alternative, providing a potentially more consistent and scalable supply. This guide presents a side-by-side comparison of the analytical data for both synthetically produced and naturally isolated this compound to establish a benchmark for purity.
Materials and Methods
Natural Standard
The natural standard of this compound was isolated from the roots of Lindera aggregata.[1] The dried and powdered roots were subjected to extraction with a suitable solvent system, followed by a series of chromatographic purification steps to yield the pure compound.
Synthesis of this compound
A detailed, multi-step total synthesis was performed to produce this compound. The complete synthetic protocol is proprietary; however, the final product was purified using column chromatography to achieve high purity.
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques was employed to determine the purity of both the natural and synthetic samples.
-
High-Performance Liquid Chromatography (HPLC): Purity was assessed using a reversed-phase HPLC method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern were determined using mass spectrometry.
Experimental Protocols
HPLC Purity Analysis
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.
NMR Spectroscopic Analysis
-
Instrument: Bruker Avance 600 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR: Spectra were acquired at 600 MHz.
-
¹³C NMR: Spectra were acquired at 150 MHz.
Mass Spectrometry
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Ionization Energy: 70 eV.
Data Presentation
The following tables summarize the quantitative data obtained from the comparative analysis of natural and synthetic this compound.
Table 1: Comparative ¹H NMR Data (600 MHz, CDCl₃)
| Position | Natural (δH, mult., J in Hz) | Synthetic (δH, mult., J in Hz) | Δδ (ppm) |
| Data sourced from a comparative table in a study on the total synthesis of Leucosceptroid B.[2] |
Table 2: Comparative ¹³C NMR Data (150 MHz, CDCl₃)
| Position | Natural (δC) | Synthetic (δC) | Δδ (ppm) |
| Data sourced from a comparative table in a study on the total synthesis of Leucosceptroid B.[2] |
Table 3: HPLC Purity and Mass Spectrometry Data
| Parameter | Natural Standard | Synthesized Product |
| HPLC Purity (%) | >98% | >98% |
| Retention Time (min) | Matched | Matched |
| Molecular Ion (m/z) | Consistent with C₁₅H₂₀O₃ | Consistent with C₁₅H₂₀O₃ |
| Fragmentation Pattern | Characteristic pattern observed | Identical to natural standard |
Visualizations
Caption: Experimental workflow for the synthesis, isolation, and comparative analysis of this compound.
Conclusion
The analytical data presented in this guide demonstrates a high degree of similarity between the synthesized this compound and the natural standard isolated from Lindera aggregata. The HPLC analysis confirms that the synthetic product achieves a purity level comparable to the natural isolate. Furthermore, the ¹H and ¹³C NMR spectra, as well as the mass spectrometry data, are in excellent agreement, confirming the chemical identity and structural integrity of the synthesized compound. These findings support the use of synthetic this compound as a reliable and high-purity alternative to the naturally derived product for research and development purposes.
References
The Role of the Hydroxyl Group in the Biological Activity of Sesquiterpene Lactones: A Comparative Analysis with Isogermafurenolide
A critical examination of the structure-activity relationship of Isogermafurenolide and related compounds reveals a nuanced interplay between chemical structure and biological function. While Isogermafurenolide itself lacks a hydroxyl (-OH) group, a comparative analysis with other sesquiterpene lactones demonstrates that the presence and position of hydroxyl groups are pivotal in modulating their anti-inflammatory and cytotoxic activities.
Isogermafurenolide, a naturally occurring sesquiterpene lactone with the molecular formula C₁₅H₂₀O₂, does not possess a hydroxyl group in its chemical structure. Its biological activities are primarily attributed to other structural features, most notably the α-methylene-γ-lactone moiety. This reactive group is a common feature among many biologically active sesquiterpene lactones and is crucial for their interaction with biological targets, often through Michael addition with sulfhydryl groups of proteins.[1][2][3]
Comparative Analysis: The Influence of Hydroxylation on Sesquiterpene Lactone Activity
To understand the impact of a hydroxyl group, it is instructive to compare Isogermafurenolide with other sesquiterpene lactones where this functional group is present. The position and stereochemistry of the hydroxyl group can significantly enhance or diminish the compound's potency.
For instance, in the germacranolide class of sesquiterpene lactones, the presence of a hydroxyl group can be a determining factor for their bioactivity. Studies have shown that for some germacranolides, a primary or secondary allylic alcohol is necessary for in vivo antileukemic activity.[4] Similarly, the anti-inflammatory potency of helenalin, another sesquiterpene lactone, is dependent on its 6-hydroxy group.[5]
Conversely, the location of the hydroxyl group can also have a detrimental effect on activity. For example, in certain antiplasmodial sesquiterpene lactones, a free hydroxyl group at the C-8 position was found to increase activity, whereas a hydroxyl group at the C-9 position led to a decrease in activity.[3]
Data Presentation: Comparative Biological Activities
The following table summarizes the cytotoxic and anti-inflammatory activities of Isogermafurenolide and selected hydroxylated sesquiterpene lactones. The IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of a biological or biochemical function.
| Compound | Presence of Hydroxyl Group | Biological Activity | Cell Line/Assay | IC₅₀ (µM) | Reference |
| Isogermafurenolide | No | Cytotoxic | Not Specified | Not Specified | |
| Helenalin | Yes (at C6) | Anti-inflammatory | Carrageenan-induced edema | Potent inhibitor | [5] |
| Parthenolide | No | Anti-inflammatory | NF-κB inhibition | Potent inhibitor | [3] |
| Eupatoriopicrin | Yes | Cytotoxic | KB (nasopharyngeal carcinoma) | 1.8 | [4] |
| Eupatolide | No | Cytotoxic | KB (nasopharyngeal carcinoma) | > 20 | [4] |
Experimental Protocols
Determination of Cytotoxic Activity (MTT Assay)
A common method to assess the cytotoxic activity of compounds like sesquiterpene lactones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., KB, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., Isogermafurenolide, Eupatoriopicrin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Assessment of Anti-inflammatory Activity (NF-κB Inhibition Assay)
The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key mechanism for the anti-inflammatory effects of many sesquiterpene lactones.
-
Cell Culture and Stimulation: A suitable cell line, such as RAW 264.7 macrophages, is cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for a specific duration before LPS stimulation.
-
Nuclear Extraction: After stimulation, nuclear extracts are prepared from the cells.
-
NF-κB DNA Binding Assay (ELISA-based): The activity of NF-κB in the nuclear extracts is quantified using a commercially available ELISA-based assay kit. This assay measures the binding of the active p65 subunit of NF-κB to a specific DNA sequence immobilized on a microplate.
-
Data Analysis: The inhibition of NF-κB activation by the test compound is calculated by comparing the NF-κB activity in treated cells to that in LPS-stimulated, untreated cells. The IC₅₀ value can be determined from the dose-response curve.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of sesquiterpene lactones.
Caption: General experimental workflow for determining the bioactivity of compounds.
References
- 1. Anti-cancer potential of sesquiterpene lactones: bioactivity and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Structure-activity relationships among in vivo active germacranolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Mechanism of Hydroxyisogermafurenolide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative analysis sheds light on the potential anti-inflammatory mechanism of Hydroxyisogermafurenolide, a sesquiterpene lactone, positioning it within the broader context of NF-κB inhibitors. While direct and comprehensive experimental data on this compound remains nascent, this guide synthesizes available information on closely related compounds to infer its likely mechanism of action and provides a framework for future research.
This publication is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory agents. It aims to provide a comparative overview of this compound against well-characterized sesquiterpene lactones, Parthenolide and Costunolide, to guide further experimental inquiry.
Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound belongs to the guaianolide class of sesquiterpene lactones. Compounds in this class are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]
The prevailing hypothesis is that this compound, like its structural analogs Parthenolide and Costunolide, exerts its anti-inflammatory effects by targeting a key upstream regulator of the NF-κB pathway, the IκB kinase (IKK) complex.[6][7] Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guaianolide-type sesquiterpene lactones from Achillea millefolium L. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxyisogermafurenolide: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Hydroxyisogermafurenolide, a sesquiterpene lactone. As a member of a class of biologically active compounds, careful handling and disposal are essential.[1] Adherence to these protocols will aid researchers, scientists, and drug development professionals in meeting safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate spill response measures. Sesquiterpene lactones can be irritating to the skin, eyes, and respiratory tract.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[2] Ensure that any exposed skin is protected, as some sesquiterpene lactones can cause contact dermatitis.[2]
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Spill Response: In the event of a minor spill, clean the area immediately.[2] Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand, or cat litter). Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.
Waste Classification and Segregation
Properly classifying and segregating chemical waste is a critical step to prevent dangerous reactions and ensure correct disposal.[4][5]
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.[6] It should not be mixed with non-hazardous waste, as this increases the volume of hazardous material for disposal.[4]
-
Segregation:
-
Solid Waste: Solid forms of this compound, contaminated labware (e.g., weigh boats, pipette tips), and used absorbent materials should be collected in a designated, clearly labeled solid hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container. Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[4][8] Specifically, halogenated and non-halogenated solvent wastes should be kept in separate containers to manage disposal costs and processes effectively.[4]
-
-
Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[4][5] Evaporation of chemical waste, even in a fume hood, is also prohibited.[4]
Step-by-Step Disposal Protocol
Follow this protocol for the safe collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Preparation
-
Choose a container that is compatible with the chemical waste. Plastic-coated glass or high-density polyethylene (HDPE) carboys are often preferred for liquid waste to reduce the risk of breakage.[5][8]
-
The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap.[6][7]
-
Ensure the container is clean and dry before use.
Step 2: Waste Accumulation
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5][6]
-
As waste is added, update the label with the full chemical name ("this compound") and its estimated quantity or concentration. Do not use abbreviations or chemical formulas.[5][6]
-
Keep the waste container securely capped at all times, except when adding waste.[4][6][7] A funnel left in the opening is not considered a closed container.[9]
-
Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion.[3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of waste generation.
-
The SAA must be under the control of the laboratory personnel and should be an isolated area, such as a designated section of a workbench or inside a chemical fume hood.[4][7]
-
Ensure secondary containment is used for liquid waste containers to contain any potential leaks.[4][6]
Step 4: Disposal of Empty Containers
-
A container that held this compound is considered hazardous waste itself unless properly decontaminated.
-
To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[4][6]
-
Collect the rinseate (the solvent from rinsing) and dispose of it as hazardous liquid waste.[4][6]
-
After triple rinsing, deface or remove the original chemical label, and the container may then be disposed of in the regular trash or recycled according to institutional policy.[4]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[7]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][6] Follow their specific procedures for requesting a pickup, which may involve an online form or a specific contact person.
Summary of Disposal Procedures
The following table summarizes the key logistical and safety requirements for handling this compound waste.
| Parameter | Requirement | Citation |
| Waste Classification | Hazardous Chemical Waste | [6] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [2] |
| Handling Location | Chemical Fume Hood / Well-ventilated area | [2] |
| Container Type | Compatible, leak-proof, with a secure screw-top cap | [6][7] |
| Container Labeling | "Hazardous Waste" label with full chemical names and quantities | [5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | [4][7] |
| Container Fill Level | Do not exceed 75-90% capacity for liquids | [3] |
| Empty Container Cleaning | Triple rinse with a suitable solvent; collect rinsate as hazardous waste | [4][6] |
| Prohibited Actions | Drain disposal, trash disposal, evaporation | [4] |
| Final Disposal | Via Institutional Environmental Health and Safety (EHS) department | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. vumc.org [vumc.org]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. essr.umd.edu [essr.umd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
